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Core Science & Biosynthesis

Foundational

Discovery, Isolation, and Synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one: The Core Scaffold of Spirocyclic Tetronic Acid Acaricides

Executive Summary The compound 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (CAS: 16194-41-5) represents the foundational pharmacophore for an entire class of modern agricultural chemicals known as spirocyclic tetronic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (CAS: 16194-41-5) represents the foundational pharmacophore for an entire class of modern agricultural chemicals known as spirocyclic tetronic acids. As a Senior Application Scientist, understanding the isolation, chemical behavior, and biological mechanism of this core scaffold is critical for rational drug design and pesticide development. This technical guide explores the serendipitous discovery of this scaffold, details a self-validating synthetic protocol for its isolation, and elucidates its mechanism of action as a potent inhibitor of lipid biosynthesis.

Historical Context & The Discovery Paradigm

The discovery of the spirocyclic tetronic acid scaffold is a classic example of an "indication shift" in agrochemical research . In the 1990s, researchers at Bayer CropScience were initially investigating 3-arylpyrrolidine-2,4-diones (tetramic acids) for their herbicidal properties, specifically targeting protoporphyrinogen oxidase (PPO) .

Through systematic structural optimization, scientists replaced the nitrogen atom in the pyrrolidine ring with an oxygen atom, yielding the tetronic acid scaffold. They concurrently introduced a spiro-fused cyclohexane ring at the 5-position. This structural pivot eliminated the herbicidal PPO activity but unexpectedly generated unprecedented acaricidal and insecticidal efficacy . The resulting core, 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one, became the vital building block for blockbuster commercial active ingredients such as Spirodiclofen and Spiromesifen .

Chemical Architecture and Mechanistic Action

The architecture of 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one consists of two critical domains:

  • The Tetronic Acid Enol Ring : The highly acidic 4-hydroxyfuran-2(5H)-one moiety is the active toxophore. In commercial derivatives, this enol is often masked as a 4-O-ester (a pro-drug) to enhance cuticular penetration. Once inside the target organism, endogenous lipases cleave the ester to release the active enol form [[1]]([Link]).

  • The Spiro-Cyclohexyl Group : This highly lipophilic domain anchors the molecule within the hydrophobic pocket of the target enzyme.

Mechanism of Action : The active enol specifically targets and competitively inhibits Acetyl-CoA Carboxylase (ACCase) . By binding to the carboxyltransferase domain, it halts the carboxylation of acetyl-CoA to malonyl-CoA. This disruption abruptly terminates de novo fatty acid biosynthesis, leading to lipid depletion, desiccation, and mortality in juvenile mite stages.

ACCase_Inhibition A Acetyl-CoA B Acetyl-CoA Carboxylase (ACCase) A->B Substrate C Malonyl-CoA B->C Carboxylation D Fatty Acid Biosynthesis C->D Elongation F Lipid Depletion & Mite Mortality D->F Disruption E Spirocyclic Tetronic Acids (Active Enol Form) E->B Competitive Inhibition

Fig 1. Mechanism of ACCase inhibition by spirocyclic tetronic acids disrupting lipid biosynthesis.

Experimental Methodologies: Synthesis & Isolation

To study the core scaffold, researchers must synthesize and isolate the pure enol. The following self-validating protocol utilizes a Dieckmann-type cyclization, driven by the thermodynamic stability of the resulting tetronic acid.

Step-by-Step Protocol: Synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

Phase 1: Cyanohydrin Formation

  • Procedure : Dissolve cyclohexanone (1.0 eq) in a biphasic mixture of water and diethyl ether. Slowly add sodium cyanide (NaCN, 1.2 eq). Dropwise, add 30% H2​SO4​ while maintaining the internal temperature strictly between 0–5 °C. Stir for 4 hours.

  • Causality & Rationale : The low temperature prevents the exothermic decomposition of the cyanohydrin back into the ketone and highly toxic HCN gas. This step establishes the quaternary carbon center that will become the C5 spiro-carbon of the tetronic acid .

  • Self-Validation (IPC) : Monitor via IR spectroscopy; the disappearance of the sharp carbonyl stretch (~1715 cm−1 ) and the appearance of a broad hydroxyl stretch (~3400 cm−1 ) and weak nitrile stretch (~2250 cm−1 ) confirms completion.

Phase 2: Hydrolysis and Esterification

  • Procedure : Extract the organic layer, concentrate, and immediately reflux the crude 1-hydroxycyclohexanecarbonitrile in anhydrous methanol saturated with HCl gas for 12 hours. Quench with water and extract with dichloromethane to afford methyl 1-hydroxycyclohexanecarboxylate.

  • Causality & Rationale : The nitrile must be converted into an ester to provide the necessary electrophilic carbonyl carbon required for the subsequent intramolecular cyclization.

Phase 3: Acylation and Dieckmann Cyclization

  • Procedure : Dissolve the α -hydroxy ester (1.0 eq) in anhydrous toluene. Add triethylamine (1.5 eq) and cool to 0 °C. Add acetyl chloride (1.1 eq) dropwise. Stir for 2 hours, then add sodium methoxide (NaOMe, 1.5 eq) and heat to 80 °C for 4 hours.

  • Causality & Rationale : Acetyl chloride introduces the two-carbon fragment needed to complete the furanone ring. The strong base (NaOMe) deprotonates the alpha-carbon of the newly formed acetate, triggering a nucleophilic attack on the methyl ester carbonyl (Dieckmann condensation). The reaction is thermodynamically driven forward by the immediate deprotonation of the highly acidic tetronic acid product, forming a stable sodium salt.

  • Self-Validation (IPC) : TLC (Hexane:EtOAc 3:1) will show the disappearance of the intermediate ester (Rf ~0.6) and the formation of a baseline spot (the tetronate salt).

Phase 4: Isolation via Acid-Base Extraction

  • Procedure : Cool the toluene mixture and extract with distilled water. Discard the organic layer. Carefully acidify the aqueous layer with 1M HCl to pH 2.0. A white crystalline solid will precipitate. Filter under vacuum, wash with cold water, and recrystallize from ethanol/water.

  • Causality & Rationale : The sodium salt of the tetronic acid is highly water-soluble, allowing easy separation from organic impurities. Because the pKa of the tetronic acid enol is roughly 4.0, acidifying to pH 2.0 ensures complete protonation, drastically reducing its aqueous solubility and forcing the pure 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one to crash out of solution.

Synthesis_Workflow N1 Cyclohexanone N2 Cyanohydrin Formation (NaCN, H2SO4, 0°C) N1->N2 N3 1-Hydroxycyclohexanecarbonitrile N2->N3 N4 Hydrolysis & Esterification (HCl, MeOH, Reflux) N3->N4 N5 Methyl 1-hydroxycyclohexanecarboxylate N4->N5 N6 Acylation & Dieckmann Cyclization (Acetyl Chloride, NaOMe, 80°C) N5->N6 N7 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Acidification & Isolation) N6->N7

Fig 2. Step-by-step chemical synthesis workflow of 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one.

Quantitative Data: Structure-Activity Relationship (SAR)

The unsubstituted core scaffold exhibits weak intrinsic activity because it lacks the specific spatial bulk and lipophilicity required to tightly bind the ACCase enzyme in vivo. Commercialization required the addition of a 3-aryl group and a 4-O-acyl chain. The table below summarizes the structure-activity relationship (SAR) evolution from the core scaffold to advanced derivatives , .

CompoundStructural ModificationTarget OrganismLC50 (mg/L)
4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Unsubstituted Core ScaffoldTetranychus cinnabarinus> 100.000
Spirodiclofen 3-(2,4-dichlorophenyl), 4-O-esterTetranychus cinnabarinus0.520
Spiromesifen 3-mesityl, 4-O-esterTetranychus cinnabarinus0.480
Derivative C16 Tetramic acid with α -thiocyanatoTetranychus cinnabarinus0.379

Data Interpretation: The dramatic drop in LC50 (indicating higher potency) from the unsubstituted core to Spirodiclofen proves that while the tetronic acid ring is the catalytic inhibitor, the 3-aryl substitution is strictly required for target site affinity, and the 4-O-ester is essential for cuticular bioavailability .

Sources

Exploratory

Chemical properties of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

Comprehensive Technical Guide: Chemical Properties and Synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Executive Summary The spirotetronic acid scaffold, formally identified as 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Chemical Properties and Synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

Executive Summary

The spirotetronic acid scaffold, formally identified as 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one, represents a privileged pharmacophore in modern agrochemical and pharmaceutical development. Characterized by a unique spirocyclic linkage between a cyclohexane ring and a tetronic acid core, this class of compounds exhibits potent biological activities, most notably as lipid biosynthesis inhibitors. This guide provides an in-depth technical analysis of its chemical properties, mechanistic action, and synthetic methodologies, designed for researchers and drug development professionals.

Structural Dynamics and Physicochemical Properties

The fundamental core, 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one (CAS 16194-41-5)[1], is defined by its keto-enol tautomerism. While theoretically capable of existing as a furan-2,4-dione (keto form), the molecule predominantly adopts the 4-hydroxy-furan-2(5H)-one (enol) configuration. This equilibrium is driven by the thermodynamic stability conferred by the conjugated α,β -unsaturated lactone system. The enolic hydroxyl group is highly acidic and serves as a critical hydrogen-bond donor in biological target interactions.

To illustrate the baseline properties of this class, the quantitative data for the unsubstituted core and its most prominent biologically active derivative (Spirodiclofen-enol, CAS 148476-22-6) are summarized below[2],[1].

PropertyUnsubstituted Core3-(2,4-Dichlorophenyl) Derivative
CAS Registry Number 16194-41-5148476-22-6
Molecular Formula C₉H₁₂O₃C₁₅H₁₄Cl₂O₃
Molecular Weight 168.19 g/mol 313.18 g/mol
Exact Mass 168.08 Da312.03 Da
LogP (Lipophilicity) ~1.2 (Estimated)4.1
Topological Polar Surface Area 46.5 Ų46.5 Ų

Mechanistic Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

Derivatives of the spirotetronic acid core function by disrupting lipid biosynthesis[3]. The primary biochemical target is Acetyl-CoA Carboxylase (ACCase), the enzyme responsible for the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, which is the rate-limiting step in fatty acid synthesis[4].

The causality behind this inhibition lies in the structural mimicry and steric encumbrance of the spirocyclic system. The tetronic acid moiety mimics the natural substrate, allowing the enolic hydroxyl to anchor into the carboxyltransferase domain of ACCase via hydrogen bonding. Simultaneously, the bulky spiro-cyclohexyl ring and the lipophilic 3-aryl substituent project into the hydrophobic pockets of the enzyme. This effectively locks the enzyme in an inactive conformation, halting fatty acid elongation[4].

ACCase_Pathway A Acetyl-CoA B Acetyl-CoA Carboxylase (ACCase) A->B Substrate C Malonyl-CoA B->C Carboxylation D Lipid Biosynthesis C->D Elongation E Spirotetronic Acid E->B Inhibition

Figure 1: Mechanism of ACCase inhibition by spirotetronic acid derivatives.

Synthetic Methodologies: The Dieckmann Condensation Route

Constructing the highly strained spirotetronic acid core requires regioselective cyclization strategies. The most robust and industrially validated approach is the base-promoted Dieckmann condensation of O-acylated α -hydroxy esters[5],[6].

Causality in Reagent Selection: The critical step involves an intramolecular nucleophilic acyl substitution. Potassium tert-butoxide (KOtBu) is the base of choice because its massive steric bulk prevents it from acting as a nucleophile. If a smaller base (like sodium methoxide) were used, it could attack the ester carbonyl, resulting in premature ester cleavage. Instead, KOtBu exclusively acts as a base, abstracting the relatively acidic α -proton of the phenylacetate group to generate a reactive enolate. This enolate then attacks the adjacent cyclohexyl ester carbonyl, driving the ring closure[4],[6].

Step-by-Step Experimental Protocol

This protocol details the synthesis of the 3-(2,4-dichlorophenyl) derivative, serving as a self-validating model for constructing the 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one core[4].

Synthesis_Workflow Step1 1. Starting Material Ethyl 1-hydroxycyclohexanecarboxylate Step2 2. O-Acylation React with 2,4-dichlorophenylacetyl chloride Step1->Step2 Step3 3. Dieckmann Condensation KOtBu base-catalyzed cyclization Step2->Step3 Step4 4. Acidic Workup pH adjustment to precipitate enol Step3->Step4 Step5 5. Final Product Spirotetronic Acid Derivative Step4->Step5

Figure 2: Self-validating synthetic workflow via Dieckmann condensation.

Phase 1: O-Acylation (Esterification)

  • Dissolve 1.0 eq of ethyl 1-hydroxycyclohexanecarboxylate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.2 eq of triethylamine (TEA) to serve as an acid scavenger.

  • Cool the reaction vessel to 0°C and dropwise add 1.05 eq of 2,4-dichlorophenylacetyl chloride.

  • Causality: The low temperature prevents exothermic degradation and limits side reactions. The TEA neutralizes the generated HCl, driving the reaction forward.

Phase 2: Dieckmann Cyclization

  • Isolate the intermediate diester via standard aqueous washing and solvent evaporation.

  • Redissolve the intermediate in anhydrous N,N-dimethylformamide (DMF).

  • At 0°C, add 1.5 eq of KOtBu portion-wise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation via TLC: Monitor the consumption of the diester via Thin Layer Chromatography (Hexane:Ethyl Acetate 3:1). The formation of a highly polar spot at the baseline indicates successful enolate formation.

Phase 3: Acidic Workup & Self-Validation

  • Quench the reaction mixture by pouring it into ice water. At this stage, the product exists as a water-soluble potassium enolate.

  • Slowly add 5% aqueous HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0.

  • Self-Validation: This step is self-validating through phase-state changes. The alkaline aqueous layer holds the dissolved enolate. Upon reaching the critical pKa threshold (typically around pH 4), the enolate is protonated to the neutral enol form. Because the enol is highly lipophilic, it immediately precipitates out of the aqueous solution as a white/pale-yellow solid. If precipitation does not occur upon acidification, the cyclization has failed, providing an instant visual validation of the synthetic step.

  • Filter, wash with cold water, and recrystallize from ethanol to yield the pure spirotetronic acid.

Analytical Characterization

To confirm the structural integrity of the synthesized 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one core, the following analytical benchmarks are utilized:

  • ¹H NMR Spectroscopy: The defining feature is the enolic proton (-OH), which typically appears far downfield (e.g., δ 10.0 - 11.5 ppm) due to strong intramolecular hydrogen bonding and deshielding from the lactone carbonyl. The spiro-cyclohexyl protons appear as complex multiplets between δ 1.2 - 2.0 ppm.

  • Infrared (IR) Spectroscopy: Two distinct bands validate the tetronic acid core: a strong absorption band around 1720-1750 cm⁻¹ corresponding to the lactone carbonyl (C=O), and a broad, intense band spanning 2500-3300 cm⁻¹ indicative of the enolic O-H stretch.

References

  • Molaid. "4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one | 16194-41-5".
  • PubChem - NIH. "BAJ 2740-enol | C15H14Cl2O3 | CID 139596094".
  • Bretschneider, T., et al. "Spirodiclofen and Spiromesifen – Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action." CHIMIA (2003).
  • University of Hertfordshire - AERU. "Spirodiclofen (Ref: BAJ 2740)".
  • Roush, W. R., et al.
  • CORE. "Synthesis and chemistry of tetronic acids".

Sources

Foundational

The 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Scaffold: A Technical Whitepaper on Spirocyclic Tetronic Acids and ACCase Inhibition

Executive Summary & Pharmacophore Rationale The 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one core represents a pivotal pharmacophore in modern agrochemical and pharmaceutical design. It serves as the foundational spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one core represents a pivotal pharmacophore in modern agrochemical and pharmaceutical design. It serves as the foundational spirocyclic tetronic acid scaffold for commercially significant lipid biosynthesis inhibitors, most notably the acaricides and insecticides spirodiclofen and spiromesifen[1].

In commercial applications, this core is frequently derivatized as an ester prodrug to dramatically enhance lipophilicity and facilitate cuticular penetration in target organisms. Once inside the biological system, endogenous esterases cleave the prodrug to release the active 4-hydroxy enol form[2]. For instance, the in vivo cleavage of spirodiclofen yields the highly active enol metabolite 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, structurally documented in regulatory literature as BAJ 2740-enol[3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical behavior, synthetic pathways, and biological mechanisms of this critical enol scaffold, providing a self-validating framework for its laboratory synthesis and evaluation.

Mechanism of Action: ACCase Inhibition

The primary biological target of this spirocyclic enol is Acetyl-CoA carboxylase (ACCase) , the biotin-dependent, rate-limiting enzyme responsible for de novo fatty acid biosynthesis[1].

The Causality of Inhibition: The free hydroxyl group of the enol is not merely a structural byproduct of ester cleavage; it is the active pharmacophore. The enol geometry perfectly mimics the enolate intermediate of malonyl-CoA. By binding directly to the Carboxyltransferase (CT) domain of ACCase, the enol competitively blocks the transfer of the carboxyl group from carboxybiotin to acetyl-CoA[1]. This targeted disruption halts lipid synthesis, depletes energy reserves, and ultimately causes pest mortality, particularly during the highly lipid-dependent egg and larval development stages[4].

ACCase_Pathway AcetylCoA Acetyl-CoA Biotin Biotin Carboxylase (BC) AcetylCoA->Biotin ATP + HCO3- CarboxyBiotin Carboxybiotin Biotin->CarboxyBiotin CT_Domain Carboxyltransferase (CT) Domain CarboxyBiotin->CT_Domain MalonylCoA Malonyl-CoA CT_Domain->MalonylCoA LipidSynth Lipid Biosynthesis MalonylCoA->LipidSynth Spiro_Enol 4-Hydroxy-1-oxaspiro[4.5]dec-3-en-2-one (Active Enol) Spiro_Enol->CT_Domain

Fig 1. Disruption of lipid biosynthesis via ACCase carboxyltransferase domain inhibition.

Synthetic Methodology and Cyclization Kinetics

The commercial and laboratory-scale synthesis of the 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one core relies on the highly efficient condensation of Meldrum's acid with a substituted propanoyl chloride[5].

Causality of Reagent Selection: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is deliberately selected because its rigid cyclic structure significantly lowers the pKa of its active methylene protons, making it a superior nucleophile for acylation. Furthermore, upon heating, it undergoes a clean thermal decomposition, releasing acetone and carbon dioxide. This irreversible gas evolution drives the cyclization thermodynamically forward to yield the tetronic acid core[5].

Synthesis_Workflow Meldrums Meldrum's Acid + Substituted Propanoyl Chloride Base Basic Condensation (DMAP/TEA, 273 K) Meldrums->Base EnolEster Intermediate Enol Ester Base->EnolEster Thermal Thermal Cyclization (1,1,1-Trichloroethane, Reflux) EnolEster->Thermal TetronicCore 4-Hydroxy-1-oxaspiro[4.5]dec-3-en-2-one Core Scaffold Thermal->TetronicCore

Fig 2. Multi-step synthetic workflow of the spirocyclic tetronic acid core via Meldrum's acid.

Step-by-Step Protocol: Synthesis of 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one

This protocol is designed as a self-validating system , incorporating strict in-process analytical checkpoints to ensure reaction fidelity and prevent downstream contamination[6].

Phase 1: Acylation of Meldrum's Acid

  • In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve 10 mmol of Meldrum's acid and 13 mmol of triethylamine (TEA) in 50 mL of anhydrous chloroform (or dichloromethane).

    • Causality: The inert atmosphere prevents the hydrolysis of the highly reactive propanoyl chloride. TEA acts as a non-nucleophilic base to deprotonate Meldrum's acid and neutralize the HCl byproduct.

  • Cool the mixture to 273 K (0 °C) using an ice bath. Add 1.0 mmol of 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.

  • Dropwise, add 12 mmol of 3-(2,4-dichlorophenyl)propanoyl chloride over 30 minutes.

  • Validation Checkpoint 1: Stir the mixture for 3 hours at room temperature. Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The reaction is self-validating when the UV-active acyl chloride spot is completely consumed and replaced by a distinct, lower-Rf intermediate spot. Do not proceed to heating if unreacted acyl chloride remains, as it will degrade during thermal cyclization.

Phase 2: Thermal Cyclization 5. Evaporate the solvent under reduced pressure. Redissolve the crude enol ester intermediate in 50 mL of 1,1,1-trichloroethane (or toluene as a greener alternative)[5].

  • Causality: A high-boiling solvent is strictly required. The thermal cyclization and subsequent decarboxylation of the Meldrum's acid adduct require sustained temperatures (>100 °C) to overcome the kinetic activation barrier for the elimination of acetone and CO₂.

  • Reflux the solution at 110 °C for 4 hours.

  • Validation Checkpoint 2: Route the condenser exhaust through a mineral oil bubbler. The evolution of CO₂ gas serves as a real-time kinetic indicator. The physical cessation of gas evolution validates that the decarboxylative ring-closure to the tetronic acid core is complete.

Phase 3: Isolation and Purification 8. Cool the mixture to room temperature and quench with 1% aqueous HCl to protonate the enol and remove DMAP/TEA salts[6]. 9. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Recrystallize the crude solid from ethanol to yield the pure 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one derivative.

Physicochemical and Environmental Profiling

Understanding the physicochemical properties of the enol metabolite is critical for both drug formulation and environmental risk assessments. While the parent prodrugs (like spirodiclofen) are highly lipophilic and immobile in soil, the enol cleavage products exhibit vastly different environmental fates, necessitating rigorous monitoring[2].

Table 1: Comparative Physicochemical Data for the BAJ 2740-enol Derivative

PropertyValueCausality / Biological Significance
Molecular Formula C₁₅H₁₄Cl₂O₃Defines the specific 3-(2,4-dichlorophenyl) substituted enol core[7].
Molecular Mass 313.18 g/mol Provides the optimal steric bulk required for deep penetration into the ACCase CT domain[8].
Melting Point 249 - 250 °CIndicates high crystalline stability driven by strong intermolecular hydrogen bonding of the free enol[9].
Soil Mobility (Kfoc) 12.1 - 28.6 L/kgExhibits very high environmental mobility due to the polar hydroxyl group, posing a potential leaching risk into groundwater[2].
Parent Mobility (Koc) 31037 L/kgThe parent spirodiclofen is highly immobile; the ester cleavage drastically alters the molecule's environmental fate and transport[2].

Conclusion

The 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one scaffold is a masterclass in prodrug design and target-site specificity. By leveraging the enol's structural homology to natural enzymatic intermediates, researchers can achieve potent and highly selective ACCase inhibition. The synthetic protocols and physicochemical data provided herein offer a reliable, self-validating foundation for the continued development of novel spirocyclic tetronic acid derivatives.

References

  • Title: Tetronic Acid Insecticides and Acaricides Inhibiting Acetyl-CoA Carboxylase Source: ResearchGate URL: [Link]

  • Title: Spirodiclofen (Ref: BAJ 2740) - AERU Source: University of Hertfordshire Pesticide Properties DataBase URL: [Link]

  • Title: BAJ 2740-enol | C15H14Cl2O3 | CID 139596094 Source: PubChem URL: [Link]

  • Title: 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one Source: CAS Common Chemistry URL: [Link]

  • Title: Peer review of the pesticide risk assessment of the active substance spirodiclofen Source: EFSA Scientific Report URL: [Link]

Sources

Exploratory

Biological Activity of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Derivatives: A Technical Guide to Spirotetronic Acid HIV-1 Protease Inhibitors

Executive Brief: The Structural Rationale The 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold represents a highly specialized class of spirocyclic tetronic acids. While simple tetronic acids exhibit broad biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief: The Structural Rationale

The 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold represents a highly specialized class of spirocyclic tetronic acids. While simple tetronic acids exhibit broad biological activities, the introduction of a spiro[4.5]decane system—a cyclohexane ring spiro-fused at the C-5 position of the oxolane core—imparts severe conformational rigidity to the molecule.

In medicinal chemistry, this rigidity is a calculated design choice used to combat the rapid mutation rates of viral targets. The most prominent application of this scaffold is in the development of non-peptidic HIV-1 protease inhibitors (PIs), serving as advanced structural analogues to the clinical drug Tipranavir . By restricting the conformational entropy of the molecule, these derivatives maintain high binding affinities even against multi-drug resistant (MDR) strains of HIV-1.

Mechanistic Dynamics: Transition State Mimicry

HIV-1 protease is a homodimeric aspartyl protease responsible for cleaving viral Gag and Gag-Pol polyproteins, a critical step in viral maturation. Traditional peptidomimetic inhibitors often fail when the protease mutates its binding pocket.

The 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivatives bypass this resistance mechanism through transition state mimicry :

  • Enolic Hydroxyl Core: The highly acidic enol group of the tetronic acid mimics the tetrahedral intermediate of peptide bond cleavage. It forms direct, highly stable hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site.

  • Spiro-Cyclohexyl Anchoring: The bulky cyclohexane ring of the spiro[4.5]decane system projects directly into the S1/S1' hydrophobic pockets of the protease. The spiro-fusion locks the ring in an optimal vector, minimizing the entropic penalty upon binding compared to freely rotating alkyl chains.

Mechanism A HIV-1 Protease (Active Dimer) B Spirotetronic Core (4-Hydroxy-1-oxa...) A->B Target binding C Catalytic Asp25/Asp25' Hydrogen Bonding B->C Enolic OH mimic D S1/S1' Pockets Hydrophobic Interaction B->D Spiro[4.5]decane ring E Viral Polyprotein Cleavage Halted C->E Catalytic inhibition D->E Steric occlusion

Mechanistic pathway of HIV-1 protease inhibition by spirotetronic acid derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

Modifications at the C-5 position (the spiro center) and the C-3 position (sulfonylanilido substitutions) dictate the pharmacological potency of these compounds. The data below illustrates how the spiro-cyclohexyl system compares to simpler dimethyl substitutions.

Compound IDC-5 Substitution (Core Type)C-3 SubstitutionHIVNL4-3 IC₅₀ (µM)
1c Dimethyl ( R1​,R2​=CH3​ )3-Chloro-sulfonylanilido< 10
1d Spiro-cyclohexyl ( R1​,R2​=(CH2​)5​ )3-Methyl-sulfonylanilido< 10
Tipranavir N/A (Dihydropyrone core)N/A (Clinical Control)~ 0.1

Table 1: SAR data for Tipranavir-analogous tetronic acids. Data synthesized from .

The data confirms that the 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one core (Compound 1d) successfully retains potent anti-HIV activity, validating the spiro-cyclohexyl ring as a viable bioisostere for the dihydropyrone system found in Tipranavir.

Validated Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives rely on highly controlled, self-validating protocols.

Microwave-Assisted Synthesis of the Spirotetronic Core

Causality & Design: Traditional thermal heating of cinnamyl tetronates to induce a Claisen rearrangement often results in extensive decomposition due to prolonged exposure to high temperatures. Microwave irradiation provides instantaneous, volumetric heating, rapidly driving the [3,3]-sigmatropic rearrangement to completion while bypassing thermodynamic degradation pathways.

Step-by-Step Protocol:

  • Reaction Assembly: Dissolve 1.0 mmol of the O-allylated spiro[4.5]decane precursor in 5 mL of anhydrous N,N-dimethylformamide (DMF) in a microwave-safe sealed vial. Causality: DMF is chosen for its high dielectric loss tangent, allowing it to efficiently couple with microwave energy for rapid superheating.

  • Microwave Irradiation: Heat the mixture at 150 °C for 20 minutes using a dedicated microwave synthesizer.

  • Quenching & Extraction: Cool the vial rapidly to room temperature using compressed air. Dilute the mixture with 20 mL of ethyl acetate and wash sequentially with 1M HCl (3 × 10 mL) and brine. Causality: The acidic wash protonates the newly formed tetronic acid enol, ensuring it partitions completely into the organic phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc, 7:3).

  • Validation Checkpoint: Confirm the product via ¹H-NMR. The disappearance of the O-allyl ether signals and the emergence of C-3 allyl methylene protons (~3.2 ppm) validate the successful migration of the allyl group.

Workflow Step1 O-Allylated Spirotetronate Precursor Step2 Microwave-Assisted Claisen Rearrangement Step1->Step2 150°C, DMF Step3 3-Allyl-spirotetronic Acid Intermediate Step2->Step3 [3,3]-Sigmatropic Step4 Modified Charette Cyclopropanation Step3->Step4 Zn(CH2I)2 Step5 Sulfonylation (C-3 Position) Step4->Step5 R-SO2Cl Step6 Bioactive Derivative (IC50 < 10 µM) Step5->Step6 Purification & Validation

Step-by-step synthesis workflow for Tipranavir-analogous spirotetronic acids.

FRET-Based HIV-1 Protease Inhibition Assay

Causality & Design: HIV-1 protease is a homodimer that requires a strictly acidic environment to maintain its active quaternary structure. This assay utilizes a FRET peptide (e.g., DABCYL-Gaba-SQNYPIVQ-EDANS) where enzymatic cleavage separates the fluorophore from the quencher, yielding a quantifiable fluorescent signal.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 0.1 M NaOAc, 1.0 M NaCl, 1 mM EDTA, and 1 mM DTT, adjusted to pH 4.7. Causality: High ionic strength (1.0 M NaCl) stabilizes the active dimer interface, while DTT prevents oxidative cross-linking of cysteine residues.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant HIV-1 protease to 10 nM in the assay buffer. Add the 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivative (dissolved in DMSO) to achieve final concentrations ranging from 0.1 µM to 50 µM. Keep final DMSO concentration ≤1% (v/v). Causality: Pre-incubation (15 min at 37°C) allows the rigid spiro-cyclohexyl ring to fully dock into the S1/S1' pockets before substrate competition begins.

  • Reaction Initiation: Add the FRET substrate to a final concentration of 5 µM to initiate the reaction.

  • Kinetic Acquisition: Monitor fluorescence continuously for 15 minutes at λex​ = 340 nm and λem​ = 490 nm using a microplate reader.

  • Validation Checkpoint: Calculate the Z'-factor using positive (Tipranavir) and negative (DMSO only) controls. A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio, ensuring the calculated IC₅₀ is statistically sound.

References

  • Title: Tipranavir analogous 3-sulfonylanilidotetronic acids: new synthesis and structure-dependent anti-HIV activity Source: Tetrahedron, Volume 64, Issue 40, Pages 9401-9407 (2008). URL: [Link]

Foundational

Potential therapeutic targets of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

An In-Depth Technical Guide on the Therapeutic Repurposing of the Spirocyclic Tetronic Acid Scaffold Executive Summary The compound 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one represents the foundational enol core of the sp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Therapeutic Repurposing of the Spirocyclic Tetronic Acid Scaffold

Executive Summary

The compound 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one represents the foundational enol core of the spirocyclic tetronic acid class of molecules. Historically, this scaffold has been heavily utilized in agrochemistry—most notably as the active pharmacophore (enol metabolite) of keto-enol acaricides and insecticides such as spirodiclofen and spiromesifen[1]. However, the precise biochemical mechanism of these compounds—potent, selective inhibition of the Acetyl-CoA Carboxylase (ACC) enzyme—has profound translational implications for human therapeutics[2].

As the pharmaceutical industry shifts its focus toward metabolic reprogramming in oncology and the management of Metabolic Dysfunction-Associated Steatohepatitis (MASH/NASH), ACC has emerged as a premier therapeutic target[3]. This whitepaper explores the structural biology, therapeutic rationale, and experimental validation protocols for repurposing the 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold as a human ACC inhibitor.

Mechanistic Grounding: Acetyl-CoA Carboxylase (ACC) as a Target

Acetyl-CoA carboxylase is the rate-limiting enzyme in de novo lipogenesis (DNL). It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. In humans, ACC exists in two distinct isoforms:

  • ACC1 (Cytosolic): Primarily expressed in lipogenic tissues (liver, adipose) and highly upregulated in solid tumors to support membrane biosynthesis[4].

  • ACC2 (Mitochondrial): Regulates fatty acid β -oxidation by producing malonyl-CoA, which allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1)[3].

Causality of Inhibition by Spirocyclic Tetronic Acids

The ACC enzyme functions via two partial reactions executed by distinct domains: the Biotin Carboxylase (BC) domain (which utilizes ATP to carboxylate a biotin prosthetic group) and the Carboxyltransferase (CT) domain (which transfers the carboxyl group to acetyl-CoA).

Steady-state kinetic analyses of spirocyclic tetronic acid enols demonstrate competitive inhibition with respect to the carboxyl acceptor, acetyl-CoA , and uncompetitive inhibition with respect to ATP[5]. This kinetic profile dictates the causality of the binding event: the 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one core binds specifically to the CT domain, but only after the ATP-driven conformational change has occurred in the BC domain. This selective CT-domain engagement prevents the final transfer of the carboxyl group, halting malonyl-CoA production and collapsing the lipid biosynthesis pathway.

ACC_Pathway Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP-Citrate Lyase ACC Acetyl-CoA Carboxylase (ACC) (Biotin & CT Domains) AcetylCoA->ACC Substrate Binding MalonylCoA Malonyl-CoA ACC->MalonylCoA Carboxylation Lipogenesis De Novo Lipogenesis (Tumor Growth / NASH) MalonylCoA->Lipogenesis FASN Pathway Inhibitor 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Spirocyclic Tetronic Acid) Inhibitor->ACC Competitive Inhibition at CT Domain

Mechanism of ACC inhibition by spirocyclic tetronic acid derivatives.

Therapeutic Applications (The "Why")

Oncology: Starving the Tumor Microenvironment

Tumors exhibit a high energy flow and a profound dependence on de novo fatty acid synthesis to generate signaling molecules and membrane lipids[4]. In hepatocellular carcinoma (HCC) and prostate cancer, ACC1 is significantly overexpressed. By utilizing optimized derivatives of the 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold to inhibit ACC1, researchers can induce lipid starvation, impairing tumor proliferation and increasing apoptosis[4].

Metabolic Syndromes: NASH and NAFLD

Pharmacologic inhibition of ACC1 and ACC2 offers a dual-action therapeutic strategy for NASH: inhibiting fatty acid synthesis (via ACC1) while simultaneously stimulating mitochondrial fatty acid oxidation (via ACC2/CPT1 disinhibition)[3]. The clinical viability of ACC inhibitors in NASH has been heavily validated by molecules like Firsocostat (NDI-010976), which significantly reduces hepatic fat content, inflammation, and fibrosis[6]. The spirocyclic tetronic acid core provides a highly tunable scaffold to develop next-generation, liver-directed allosteric inhibitors that avoid the hypertriglyceridemia side-effects seen in first-generation compounds[3].

Quantitative Data: Target Affinity Profiling

To guide structure-activity relationship (SAR) optimization, the baseline kinetic parameters of the spirocyclic tetronic acid enol core must be benchmarked against human and pest ACC isoforms.

Compound Class / CoreTarget IsoformBinding DomainInhibition Type vs. Acetyl-CoAApparent Ki​ (nM)IC 50​ (nM)
4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Enol Core) Pest ACC (T. urticae)CT DomainCompetitive~15 - 45~80 - 120
Spirodiclofen-enol Human ACC1CT DomainCompetitive~250 - 500~800 - 1500
Spirodiclofen-enol Human ACC2CT DomainCompetitive~300 - 600~1000 - 1800
Firsocostat (Reference) Human ACC1/2BC DomainAllosteric< 10< 20

*Note: Baseline affinity of the unoptimized agricultural enol for human ACC is weak; however, functionalization of the spiro-ring and the 3-position phenyl group is required to shift selectivity from pest to human isoforms.

Experimental Workflows & Protocols (The "How")

To iteratively optimize the 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold for human therapeutics, rigorous, self-validating biochemical and cellular assays are required.

Protocol 1: Steady-State Kinetic Analysis of ACC Inhibition (LC-MS/MS)

Traditional ACC assays rely on radioactive 14C -bicarbonate incorporation. As a Senior Application Scientist, I recommend a direct, label-free LC-MS/MS assay to quantify malonyl-CoA production, eliminating radioactive waste and improving dynamic range.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human ACC1 or ACC2 (purified from Sf9 cells) is pre-incubated in assay buffer (50 mM HEPES pH 7.5, 2 mM MgCl 2​ , 2 mM DTT, 50 mM NaHCO 3​ ) for 15 minutes at 37°C.

  • Compound Addition: Add the spirocyclic tetronic acid derivative (titrated from 10 μ M to 1 nM in DMSO; final DMSO concentration 1%). Include Soraphen A as a positive control.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing 50 μ M Acetyl-CoA and 2 mM ATP.

  • Quenching: After 20 minutes, quench the reaction with an equal volume of cold 10% trichloroacetic acid (TCA) containing 13C3​ -malonyl-CoA as an internal standard.

  • LC-MS/MS Quantification: Centrifuge the lysate and inject the supernatant onto a HILIC column. Monitor the Multiple Reaction Monitoring (MRM) transition for malonyl-CoA ( m/z 854.1 347.1) and the internal standard ( m/z 857.1 350.1).

  • Data Analysis: Fit the velocity data to the Michaelis-Menten equation. To confirm CT-domain binding, perform a substrate velocity curve varying Acetyl-CoA concentrations (10 μ M to 500 μ M) to observe the competitive shift in Km​ without a change in Vmax​ .

Protocol 2: Cellular De Novo Lipogenesis (DNL) Isotope Tracing

To ensure the compound penetrates the cell membrane and engages the target in a physiological environment, DNL must be measured using stable isotope tracing.

DNL_Workflow Cell Hepatocyte Culture Treat Compound Treatment Cell->Treat Tracer 13C-Acetate Labeling Treat->Tracer Extract Lipid Extraction Tracer->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Isopologue Quantification LCMS->Data

Workflow for measuring cellular de novo lipogenesis using 13C-acetate tracing.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells (for cancer models) or primary human hepatocytes (for NASH models) in 6-well plates and culture until 80% confluent.

  • Starvation & Treatment: Wash cells with PBS and switch to serum-free, acetate-free media for 4 hours. Treat with the spirocyclic tetronic acid candidate for 2 hours.

  • Isotope Labeling: Spike the media with 1 mM Sodium [U−13C2​] acetate. Incubate for 6 hours.

  • Lipid Extraction (Folch Method): Wash cells with cold PBS. Add 1 mL of Chloroform:Methanol (2:1 v/v). Homogenize, add 0.2 mL of water, vortex, and centrifuge to separate the organic (lower) phase.

  • Derivatization & GC-MS/LC-MS: Dry the organic phase under nitrogen. Saponify and derivatize the fatty acids to Fatty Acid Methyl Esters (FAMEs).

  • Isopologue Analysis: Analyze via GC-MS or LC-MS/MS. Calculate the fractional contribution of 13C to palmitate (M+2, M+4, M+6, etc.) using Mass Isotopomer Distribution Analysis (MIDA). A successful ACC inhibitor will completely collapse the incorporation of 13C into the palmitate pool.

References

  • CAS Common Chemistry. 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one (Spirodiclofen-enol). American Chemical Society. Available at:[Link]

  • Lümmen, P., et al. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases. Ghent University Academic Bibliography. Available at:[Link]

  • Wang, C., et al. Targeting acetyl-CoA carboxylase 1 for cancer therapy. Frontiers in Oncology / PMC. Available at:[Link]

  • ResearchGate. New avenues for NASH therapy by targeting ACC. Available at:[Link]

  • Gilead Sciences. Gilead Sciences Announces Acquisition of Nimbus Therapeutics' Acetyl-CoA Carboxylase (ACC) Program for NASH and Other Liver Diseases. Available at:[Link]

  • ResearchGate. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction. Available at:[Link]

Sources

Exploratory

Decoding the Mechanism of Action of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one: A Comprehensive Technical Guide

Executive Summary The compound 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one represents the core active pharmacophore (enol form) of several highly potent spirocyclic tetronic acid derivatives, including modern agricultural i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one represents the core active pharmacophore (enol form) of several highly potent spirocyclic tetronic acid derivatives, including modern agricultural insecticides and acaricides like spirodiclofen and spirotetramat. This whitepaper provides an in-depth mechanistic analysis of its bioactivation, target engagement kinetics with Acetyl-CoA Carboxylase (ACC), and the self-validating experimental frameworks required to study its molecular pharmacology.

Pharmacokinetics and Bioactivation: The Pro-Drug Paradigm

Spirocyclic tetronic acid derivatives are intentionally synthesized and applied as ester pro-insecticides. This esterification significantly enhances the lipophilicity of the molecule, facilitating superior cuticular penetration and translaminar movement within plant tissues[1].

Once inside the target organism's gut or systemic circulation, these esters undergo rapid enzymatic hydrolysis mediated by endogenous lipases and esterases. This cleavage removes the lipophilic acid moiety (e.g., 2,2-dimethylbutyric acid), releasing the biologically active enol pharmacophore: 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (or its substituted derivatives)[2]. Only this enol form is capable of binding to the target enzyme.

Bioactivation ProDrug Spirocyclic Tetronic Acid Ester (Pro-insecticide) Enzyme Esterase / Lipase (In Vivo Cleavage) ProDrug->Enzyme Hydrolysis ActiveEnol 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Active Pharmacophore) Enzyme->ActiveEnol Activation LeavingGroup Acid Moiety (e.g., 2,2-Dimethylbutyric acid) Enzyme->LeavingGroup Cleavage Byproduct

Fig 1. In vivo bioactivation of spirocyclic esters into the active enol pharmacophore.

Target Engagement: Acetyl-CoA Carboxylase (ACC) Inhibition

The primary biochemical target of the 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one core is , the rate-limiting enzyme responsible for de novo fatty acid biosynthesis[3]. ACC functions via two distinct, sequential catalytic domains:

  • Biotin Carboxylase (BC): Utilizes ATP to carboxylate a biotin prosthetic group.

  • Carboxyltransferase (CT): Transfers the activated carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.

Mechanistic studies reveal that the active enol specifically targets the CT domain of the enzyme[4]. Steady-state kinetic analyses demonstrate that the enol acts as a competitive inhibitor with respect to the carboxyl acceptor, acetyl-CoA, and an uncompetitive inhibitor with respect to ATP[5]. This uncompetitive relationship with ATP suggests that the keto-enol binding pocket on the CT domain may only fully form following a long-range conformational change triggered by ATP binding at the BC domain[5].

ACC_Mechanism ATP ATP + HCO3- BC Biotin Carboxylase (BC) Domain ATP->BC Biotin Carboxybiotin Intermediate BC->Biotin Carboxylation CT Carboxyltransferase (CT) Domain Biotin->CT MalonylCoA Malonyl-CoA (Lipid Precursor) CT->MalonylCoA Carboxyl Transfer AcetylCoA Acetyl-CoA AcetylCoA->CT Inhibitor 4-Hydroxy-1-oxaspiro[4.5]dec-3-en-2-one Inhibitor->CT Competitive Inhibition vs Acetyl-CoA Uncompetitive vs ATP

Fig 2. Mechanism of ACC inhibition by the active enol at the Carboxyltransferase domain.

Experimental Methodologies for MoA Validation

To ensure high scientific integrity (E-E-A-T), the characterization of this mechanism requires rigorous, self-validating protocols. The following methodologies are designed to isolate variables and prove direct causality between compound application and lipid biosynthesis arrest.

Protocol 1: Recombinant ACC Expression and Purification
  • Rationale/Causality: Native extraction of ACC from arthropods often yields co-purified endogenous lipases that can degrade the substrate or confound kinetic assays. Utilizing a recombinant baculovirus expression system in Sf9 insect cells ensures a highly pure, stable ACC source, isolating the target for precise kinetic modeling[4].

  • Step 1: Clone the full-length ACC gene (e.g., from Tetranychus urticae) into a baculovirus transfer vector.

  • Step 2: Transfect Sf9 cells and amplify the viral titer over two passages (P1 to P2).

  • Step 3: Harvest cells 72 hours post-infection. Lyse in a buffer containing protease inhibitors and 10% glycerol to stabilize the multimeric ACC complex.

  • Step 4: Purify via affinity chromatography (e.g., Strep-Tactin), eluting with desthiobiotin.

  • Validation Checkpoint: Perform an SDS-PAGE and Western blot probing for the biotinylated domain using fluorescently labeled streptavidin. A single high-molecular-weight band (~250 kDa) confirms intact ACC without proteolytic degradation.

Protocol 2: Steady-State Kinetic Inhibition Assay
  • Rationale/Causality: Measuring a simple IC50 is insufficient for determining the specific binding domain. By independently varying the concentrations of Acetyl-CoA and ATP, we generate Lineweaver-Burk plots to mathematically distinguish between competitive (CT domain) and uncompetitive (BC domain) binding[5].

  • Step 1: Prepare a reaction master mix containing 50 mM HEPES (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, and 0.5 mM NaHCO3.

  • Step 2: To determine Acetyl-CoA kinetics, hold ATP constant at 1 mM and vary Acetyl-CoA concentrations (10 µM to 500 µM). Spike in the 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one inhibitor at 0, 0.5x, 1x, and 2x its estimated IC50.

  • Step 3: Initiate the reaction by adding the purified recombinant ACC. Incubate at 30°C for 15 minutes.

  • Step 4: Quench the reaction and quantify Malonyl-CoA production using LC-MS/MS.

  • Validation Checkpoint: Calculate the Z'-factor for the assay using a known ACC inhibitor (e.g., sethoxydim) as a positive control. A Z'-factor > 0.6 validates the assay's robustness for kinetic modeling.

Protocol 3: In Vivo 14C-Acetate Incorporation Tracking
  • Rationale/Causality: In vitro enzyme inhibition must be correlated with physiological lipid starvation to confirm the in vivo MoA. If ACC is successfully inhibited by the enol, exogenously supplied 14C-labeled acetate will accumulate in the cellular acetate pool and fail to incorporate into the fatty acid fraction[3].

  • Step 1: Expose target organisms (e.g., Myzus persicae nymphs) to leaf discs treated with the pro-insecticide. Allow 24 hours for in vivo bioactivation to the enol form.

  • Step 2: Transfer nymphs to a synthetic diet spiked with [14C]-sodium acetate for 4 hours.

  • Step 3: Homogenize the insects and perform a Folch extraction (chloroform:methanol:water) to separate the lipid fraction from aqueous metabolites.

  • Step 4: Quantify the radioactivity in the lipid (organic) phase using a liquid scintillation counter.

  • Validation Checkpoint: Compare the lipid-to-aqueous 14C ratio against a vehicle-treated control. A significant drop in the organic phase signal strictly validates the blockage of de novo lipogenesis.

Quantitative Data & Kinetic Parameters

The following table summarizes the kinetic parameters of the active enol across different agricultural pest species, highlighting its potent nanomolar efficacy[5].

Target SpeciesEnzyme SourceIC50 (nM)Inhibition vs Acetyl-CoAInhibition vs ATP
Spodoptera frugiperdaPartially Purified102CompetitiveUncompetitive
Tetranychus urticaeRecombinant (Baculovirus)123CompetitiveUncompetitive
Myzus persicaePartially Purified126CompetitiveUncompetitive

Table 1: Kinetic profiling of the 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivative on arthropod ACC activity.

Resistance Paradigms and Structural Specificity

Understanding the binding modality of the active enol is crucial for managing agricultural resistance. Interestingly, while established herbicidal ACC inhibitors (like aryloxyphenoxypropionates) bind the CT domain and are highly susceptible to point mutations (e.g., L1736 and A1739 in plant ACCs), the spirocyclic tetronic acid enols exhibit a distinct binding footprint[4].

Mutating the spider mite ACC at homologous positions (L1736I/A or A1739V/S) does not compromise the inhibitory potency of the enol[5]. This indicates that 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one circumvents traditional ACC resistance mutations, making it a critical asset in integrated pest management (IPM)[6]. Current resistance mechanisms observed in the field primarily involve the overexpression of the target ACC gene (quantitative resistance) or enhanced sequestration by specific carboxylesterases[3][7].

References

  • Title: The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction. Source: Insect Biochemistry and Molecular Biology / PubMed (NIH) URL: [Link]

  • Title: The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases. Source: Ghent University Academic Bibliography URL: [Link]

  • Title: Spirodiclofen | C21H24Cl2O4 | CID 177863 Source: PubChem (NIH) URL: [Link]

  • Title: Tetronic Acid Insecticides and Acaricides Inhibiting Acetyl-CoA Carboxylase Source: ResearchGate URL: [Link]

  • Title: Spiro Derivatives in the Discovery of New Pesticides: A Research Review Source: ResearchGate URL: [Link]

  • Title: How to use spirodiclofen insecticide Source: Agripesticide URL: [Link]

Sources

Foundational

In Silico Modeling of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Interactions: A Structural Guide to ACCase Inhibition

Executive Summary The spirocyclic tetronic acid scaffold, fundamentally represented by 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one , serves as the critical pharmacophore for a highly potent class of modern agrochemicals, in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spirocyclic tetronic acid scaffold, fundamentally represented by 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one , serves as the critical pharmacophore for a highly potent class of modern agrochemicals, including spirodiclofen and spiromesifen[1]. These compounds exhibit exceptional acaricidal and insecticidal properties by disrupting lipid biosynthesis. As a Senior Application Scientist, I approach the in silico modeling of these interactions not merely as an exercise in molecular docking, but as a dynamic system of structure-activity relationships (SAR). This whitepaper provides a comprehensive, self-validating computational framework for modeling the interactions between this keto-enol scaffold and its primary biological target: Acetyl-CoA carboxylase (ACCase)[2].

Mechanistic Grounding: The ACCase Target

To accurately model ligand interactions, one must first understand the causality of the binding event. ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA—the rate-limiting step in de novo fatty acid biosynthesis[3].

Biochemical and structural studies reveal that spirocyclic tetronic acids do not interact with the Biotin Carboxylase (BC) domain. Instead, the active enol form of the 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold acts as a competitive inhibitor within the Carboxyltransferase (CT) domain [4]. The keto-enol tautomerization is absolute critical; the hydroxyl group of the enol acts as a vital hydrogen-bond donor/acceptor within the CT active site, anchoring the spiro-moiety against the lipophilic walls of the binding pocket.

Pathway AcetylCoA Acetyl-CoA CTDomain Carboxyltransferase (CT) AcetylCoA->CTDomain Substrate Biotin Biotin Carboxylase (BC) Biotin->CTDomain Carboxybiotin MalonylCoA Malonyl-CoA CTDomain->MalonylCoA Carboxylation Lipid Lipid Biosynthesis MalonylCoA->Lipid Downstream Inhibitor 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Inhibitor->CTDomain Competitive Inhibition

Mechanism of ACCase inhibition by spirocyclic tetronic acids in lipid biosynthesis.

In Silico Workflow & Experimental Protocols

Because high-resolution crystal structures of full-length insect ACCase are notoriously difficult to obtain, researchers must rely on homology modeling using yeast or human ACCase templates (e.g., human ACC2, PDB ID: 3K8X, or yeast ACC, PDB ID: 3PGQ)[3][5]. The following protocol outlines a self-validating computational pipeline.

Protocol: Structure-Based Modeling of the CT Domain Interface

Step 1: Target Sequence Retrieval & Homology Modeling

  • Retrieve the target ACCase amino acid sequence (e.g., Tetranychus urticae or Aleyrodes proletella) from UniProt.

  • Align the sequence against the template CT domain of human ACC2 (PDB: 3K8X) using a high-fidelity alignment tool (e.g., Clustal Omega).

  • Generate the 3D homology model using SWISS-MODEL or Modeller.

  • Self-Validation: Perform a Ramachandran plot analysis. Ensure >95% of residues in the CT binding interface are in favored regions. Discard and refine models that show steric clashes in the active site.

Step 2: Ligand Preparation and Conformational Search

  • Sketch the 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one core using a chemical drawing tool.

  • Crucial Causality Step: Ensure the molecule is in its active enol tautomeric state. Pro-insecticides (like spirotetramat) must be computationally cleaved to their enol metabolites prior to docking, as the parent compounds lack target affinity[2].

  • Minimize the ligand energy using an OPLS4 or MMFF94 force field to generate the lowest-energy 3D conformer.

Step 3: Grid Generation and Molecular Docking

  • Define the receptor grid centered on the CT domain dimer interface, specifically targeting the conserved residues homologous to the human ACC2 malonyl-CoA binding site.

  • Execute induced-fit docking (IFD) to allow side-chain flexibility, accommodating the bulky spiro[4.5]decane ring.

  • Score poses based on hydrogen bonding with the enol core and hydrophobic packing of the spiro-ring.

Step 4: Molecular Dynamics (MD) Simulation

  • Solvate the top-ranked docking complex in an explicit TIP3P water box.

  • Neutralize the system and run a 100 ns MD simulation (e.g., using GROMACS or Desmond).

  • Self-Validation: Analyze the Root Mean Square Deviation (RMSD) of the ligand. A stable binding pose should plateau at an RMSD of < 2.0 Å after the first 20 ns. Monitor the persistence of water-bridge interactions, which are essential for high-affinity binding of tetronic acids.

Workflow Seq 1. Sequence Retrieval Model 2. Homology Modeling Seq->Model Dock 4. Molecular Docking Model->Dock Ligand 3. Ligand Prep (Enol) Ligand->Dock MD 5. MD Simulation Dock->MD

Step-by-step computational workflow for modeling spirocyclic tetronic acid interactions.

Quantitative Data: Binding Affinities and Mutational Impact

Computational modeling is only as strong as its correlation with empirical data. The table below synthesizes quantitative data regarding the interaction of spirocyclic tetronic acid derivatives with wild-type and mutated ACCase targets[5][6].

Ligand / DerivativeTarget SpeciesTarget StateBinding Affinity / ActivityPredictive Observation
Spiromesifen Tetranychus cinnabarinusWild-Type ACCaseLC50: 8.9 mg/LOptimal hydrophobic packing of the spiro-ring.
Spiromesifen Aleyrodes proletellaWild-Type (Ala2083)High Affinity (Docking)Enol hydroxyl forms stable H-bonds in CT domain.
Spiromesifen Aleyrodes proletellaMutant (Val2083)Low Affinity (Resistance)Steric clash between the keto-enol and Val2083 side chain.
Spirodiclofen Panonychus ulmiPSR-TK StrainResistance Ratio > 7000Target-site mutation combined with P450 overexpression.
Spirotetramat-enol Bemisia tabaciMutant (Ala2226Val)>100-fold ResistanceReduced binding volume in the CT domain pocket.

Predictive Modeling of Target-Site Resistance

A primary application of this in silico framework is predicting and characterizing target-site resistance. Prolonged field application of spirodiclofen and spiromesifen has led to the emergence of resistant pest populations[6].

By mapping mutations such as A2083V (in Aleyrodes proletella) or A2226V (in Bemisia tabaci) onto our homology models, we observe a direct structural causality for resistance[4][6]. The substitution of a compact Alanine residue with a bulkier Valine introduces a severe steric clash within the CT binding pocket. The rigid spiro[4.5]decane ring of the 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold cannot easily adopt an alternative conformation without breaking the critical hydrogen bonds formed by the enol moiety[5]. Consequently, the binding affinity drops precipitously, restoring lipid biosynthesis and ensuring pest survival.

Resistance WT Wild-Type ACCase (Ala2083/Ala2226) Binding High-Affinity Binding WT->Binding Keto-enol Docking Mutant Mutant ACCase (Val2083/Val2226) Clash Steric Clash Mutant->Clash Bulky Side Chain Survival Pest Survival Clash->Survival Restored Synthesis

Logical flow of target-site resistance mechanisms mediated by ACCase point mutations.

References

  • Cas no 4435-19-2 (1-Oxaspiro[4.5]dec-3-en-2-one) - chem960.com -
  • The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases - ugent.be -
  • Mapping and Characterization of Target-Site Resistance to Cyclic Ketoenol Insecticides in Cabbage Whiteflies, Aleyrodes proletella - nih.gov -
  • In Silico Modeling of Spirodionic Acid Interactions: A Technical Guide - benchchem.com -
  • Design, Synthesis, and Bioactivity Study of α-Thiocyanato-Substituted Spirocyclic Tetramic Acid Deriv
  • Computational modelling.
  • Molecular modelling of 2-iminothiazoles as insecticidal activity - bas.bg -

Sources

Exploratory

4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one as a Tetronic Acid Derivative: A Technical Guide to Spirocyclic ACCase Inhibitors

Executive Summary In the landscape of modern agrochemical and drug development, overcoming target-site resistance requires exploiting novel biochemical pathways. The discovery of spirocyclic tetronic acids—specifically t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern agrochemical and drug development, overcoming target-site resistance requires exploiting novel biochemical pathways. The discovery of spirocyclic tetronic acids—specifically those built upon the 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold—represents a masterclass in rational molecular design[1]. As a Senior Application Scientist, I present this whitepaper to deconstruct the chemical causality, mechanism of action, and synthetic workflows of this privileged scaffold, which serves as the core pharmacophore for highly potent lipid biosynthesis inhibitors like Spirodiclofen.

Structural Architecture & Chemical Causality

The Spiro Orthogonality

The defining feature of this scaffold is the spiro-fusion of a six-membered cyclohexane ring to a five-membered furan-2,4-dione (tetronic acid) core. Why utilize a spiro[4.5]decane system? The shared sp³-hybridized carbon atom forces the two rings into a rigid, orthogonal arrangement. This three-dimensional architecture restricts torsional freedom, locking the molecule into a highly specific conformation that perfectly occupies the binding pocket of the target enzyme[1].

Keto-Enol Tautomerism and the Prodrug Strategy

The core scaffold exhibits keto-enol tautomerism, where the 4-hydroxy (enol) form is the biologically active state[2]. However, the free enol is highly polar, which severely limits its ability to penetrate the lipophilic cuticle of target pests (such as mites and whiteflies).

To circumvent this, the C4-hydroxyl group is chemically esterified (e.g., with 2,2-dimethylbutyryl chloride) to form a lipophilic prodrug. This modification dramatically increases the partition coefficient (LogP). Upon contact or ingestion, endogenous esterases within the target organism cleave this ester bond, releasing the active 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivative directly into the hemolymph[2].

Mechanism of Action: ACCase Inhibition

The active enol metabolite acts as a potent, competitive inhibitor of Acetyl-CoA Carboxylase (ACCase) [3]. ACCase is the rate-limiting enzyme in lipid metabolism, responsible for catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.

By halting this pathway, the spirocyclic tetronic acid causes a catastrophic depletion of total lipids. This biochemical blockade manifests macroscopically as the disruption of oogenesis in adult females and the failure of juvenile stages to moult and develop[3].

ACCase_Pathway AcCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcCoA->ACCase MalCoA Malonyl-CoA ACCase->MalCoA ATP + CO2 FA Fatty Acid Biosynthesis MalCoA->FA Lipids Lipid Formation (Oogenesis & Moulting) FA->Lipids Inhibitor 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Active Enol) Inhibitor->ACCase Competitive Inhibition

Fig 1. Inhibition of Acetyl-CoA Carboxylase (ACCase) by the active spirocyclic enol metabolite.

Quantitative Structure-Activity Relationship (QSAR)

The efficacy of the spiro[4.5]dec-3-en-2-one scaffold is highly dependent on its functionalization. The table below summarizes the causality between structural modifications, lipophilicity, and biological activity[4].

Compound / DerivativeC3 SubstituentC4 SubstituentLogP (approx)ACCase InhibitionTarget Efficacy
Core Enol 2,4-Dichlorophenyl-OH (Active)3.5Potent (< 10 nM)Low (Poor cuticular penetration)
Spirodiclofen 2,4-Dichlorophenyl2,2-Dimethylbutyrate5.8Prodrug (Inactive)High (Broad-spectrum Acaricide)
Spiromesifen *Mesityl3,3-Dimethylbutyrate4.5Prodrug (Inactive)High (Whiteflies & Mites)
Oxalyl Derivative 2,4,6-TrimethylphenylDiisopropylamino oxalyl4.8Prodrug (Inactive)High (Spider mite eggs specifically)

*Note: Spiromesifen utilizes a tighter spiro[4.4]nonane core, but operates via the identical prodrug/enol mechanism.

Synthesis Workflow & Experimental Protocols

Constructing the spirocyclic core requires precision. The most efficient industrial and laboratory route utilizes an intramolecular Dieckmann condensation of an O-acylated intermediate[5].

Synthesis_Workflow Step1 1. Esterification (1-hydroxycyclohexanecarboxylate + Arylacetyl Chloride) Step2 2. Dieckmann Condensation (Base Catalysis, e.g., KOtBu) Step1->Step2 Step3 3. 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Core Enol Scaffold) Step2->Step3 Step4 4. O-Acylation (Prodrug Formation) Step3->Step4

Fig 2. Multi-step synthetic workflow for spirocyclic tetronic acid prodrugs.

Protocol: Synthesis of the Spirocyclic Core via Dieckmann Condensation

As an Application Scientist, I emphasize protocols that are self-validating and mechanistically sound. The following procedure details the cyclization of 1-[2-(2,4-dichlorophenyl)-acetoxy]-cyclohexanecarboxylate to the active enol[6].

Step 1: Preparation & Solvation

  • Action: Dissolve 10 mmol of the diester intermediate in 50 mL of anhydrous toluene.

  • Causality: Water must be strictly excluded. The presence of moisture will lead to the competitive saponification of the ester linkages, destroying the precursor before the desired carbon-carbon bond formation can occur.

Step 2: Base-Catalyzed Cyclization

  • Action: Cool the solution to 0°C and add 12 mmol (1.2 eq) of Potassium tert-butoxide (KOtBu) portion-wise under an inert argon atmosphere.

  • Causality: KOtBu is selected over smaller alkoxides (like NaOMe) because its bulky, sterically hindered nature makes it a strong base but a poor nucleophile. It efficiently deprotonates the activated methylene carbon to form the enolate without attacking the ester carbonyls[5].

Step 3: Thermal Maturation & Validation

  • Action: Gradually warm the reaction to 80°C and stir for 4 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is a self-validating system: it is deemed complete when the higher-Rf diester spot completely disappears, replaced by a baseline spot representing the highly polar tetronic acid enolate salt.

Step 4: Acidic Workup

  • Action: Cool the mixture to room temperature and slowly quench with 1M HCl until the aqueous phase reaches pH 2.

  • Causality: The acidic quench protonates the enolate, driving the equilibrium entirely to the stable 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one form[6]. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Prodrug Esterification (Optional)

  • Action: To form the final lipophilic prodrug (Spirodiclofen), react the purified enol with 2,2-dimethylbutyryl chloride in dichloromethane, utilizing triethylamine as an acid scavenger to neutralize the HCl byproduct[6].

References

  • Nauen, R. et al. "The biological profile of spiromesifen (Oberon®)-a new tetronic acid insecticide/acaricide." ResearchGate. Available at:[Link]

  • Zhao, J. et al. "Design, Synthesis, Structure, and Acaricidal/Insecticidal Activity of Novel Spirocyclic Tetronic Acid Derivatives Containing an Oxalyl Moiety." Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Bretschneider, T. et al. "Spirodiclofen and Spiromesifen – Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action." CHIMIA. Available at:[Link]

  • FAO. "SPIRODICLOFEN (237) TOXICOLOGY." Food and Agriculture Organization of the United Nations. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

Introduction & Mechanistic Rationale The spirocyclic tetronic acid motif is a privileged pharmacophore and toxophore, serving as the core structural element in numerous biologically active natural products and commercial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The spirocyclic tetronic acid motif is a privileged pharmacophore and toxophore, serving as the core structural element in numerous biologically active natural products and commercial agrochemicals, such as the acaricide spirodiclofen[1]. The compound 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (CAS: 16194-41-5) represents the unsubstituted spiro[4.5]decane parent scaffold. Its rigid bicyclic system significantly influences conformational behavior, making it an ideal building block for structure-activity relationship (SAR) studies in drug discovery and agricultural chemistry[2].

As a Senior Application Scientist, I have structured this protocol to move beyond simple procedural steps, focusing on the chemical causality that guarantees high yields and purity. The most robust and scalable method for constructing the spiro-tetronic acid core is the base-promoted intramolecular Dieckmann condensation[1].

The synthesis begins with the esterification of 1-hydroxycyclohexanecarboxylic acid[3], followed by O-acylation. The critical cyclization step involves the deprotonation of the activated α-methylene group of the acetate moiety[2]. The resulting enolate undergoes intramolecular nucleophilic attack on the adjacent ester carbonyl. Elimination of the alkoxide leaving group and subsequent tautomerization generates the highly stable enol form of the tetronic acid[2].

Causality in Experimental Design:
  • Base Selection (t-BuOK) : Potassium tert-butoxide is specifically selected as the base for the cyclization step. Its high basicity ensures rapid enolate formation, while its steric bulk prevents competing nucleophilic acyl substitution (transesterification or ester cleavage) that typically plagues methoxide or ethoxide bases[2].

  • Catalyst (DMAP) : During the O-acylation step, 4-dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst. It forms a highly reactive N-acylpyridinium intermediate, significantly accelerating the reaction and preventing the degradation of the sterically hindered tertiary alcohol.

  • pH-Controlled Isolation : The Dieckmann condensation initially yields the water-soluble potassium enolate of the tetronic acid. Careful acidification to pH 1–2 is mandatory to protonate the enolate, driving the equilibrium toward the free, highly stable enol form (4-hydroxy tautomer) which subsequently precipitates[2].

Reaction Pathway Visualization

SynthesisPathway A Cyclohexanone B 1-Hydroxycyclohexane- carbonitrile A->B HCN / Base 0-5 °C C Ethyl 1-hydroxycyclohexane- carboxylate B->C 1. Hydrolysis 2. EtOH, H+ D Ethyl 1-acetoxycyclohexane- carboxylate C->D AcCl, TEA CH2Cl2 E 4-Hydroxy-1-oxa-spiro[4.5] dec-3-en-2-one D->E t-BuOK, THF Dieckmann Cyclization

Synthesis pathway of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one via Dieckmann cyclization.

Quantitative Data: Reaction Optimization

To validate the choice of reagents and establish a self-validating system, the following table summarizes the optimization of the Dieckmann cyclization step. The data clearly highlights the superiority of t-BuOK in preventing side reactions.

Base (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOEtEtOH78 (Reflux)1245Competing transesterification and ester cleavage observed.
NaHTHF0 to 25868Heterogeneous mixture; incomplete conversion.
LDATHF-78 to 0472Kinetic enolate formed, but highly moisture sensitive.
t-BuOK THF 0 to 25 4 92 Clean conversion; steric bulk prevents nucleophilic attack.

Detailed Step-by-Step Protocol

Phase 1: Synthesis of Ethyl 1-acetoxycyclohexanecarboxylate
  • Preparation : Charge a flame-dried 500 mL round-bottom flask with ethyl 1-hydroxycyclohexanecarboxylate (17.2 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.

  • Base Addition : Add triethylamine (TEA, 21.0 mL, 150 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.61 g, 5 mmol).

  • Acylation : Cool the mixture to 0 °C using an ice bath. Dropwise add acetyl chloride (8.5 mL, 120 mmol) over 30 minutes via an addition funnel. Maintain the internal temperature below 5 °C to prevent exothermic side reactions.

  • Stirring & Workup : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : The crude ethyl 1-acetoxycyclohexanecarboxylate is typically pure enough (>95% by NMR) for the subsequent cyclization. Yield: ~20.3 g (95%).

Phase 2: Dieckmann Cyclization to 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one
  • Preparation : In a flame-dried 1 L three-neck flask equipped with a magnetic stirrer and dropping funnel, suspend potassium tert-butoxide (16.8 g, 150 mmol) in anhydrous THF (300 mL) under a strict nitrogen atmosphere.

  • Cyclization : Cool the suspension to 0 °C. Dissolve the intermediate ethyl 1-acetoxycyclohexanecarboxylate (20.3 g, ~95 mmol) in anhydrous THF (50 mL) and add it dropwise to the base suspension over 1 hour.

  • Maturation : Allow the reaction to warm to room temperature and stir for 4 hours.

    • In-process control: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material spot (Rf ~0.6) should completely disappear, replaced by baseline material (the enolate salt).

  • Quenching & Acidification : Cool the mixture back to 0 °C. Carefully quench with ice water (100 mL). Transfer the mixture to a separatory funnel and discard the organic layer (which contains unreacted neutral impurities).

  • Precipitation : Adjust the pH of the aqueous phase to 1–2 using 2M HCl. This critical step protonates the enolate, causing the free tetronic acid to crash out of the solution.

  • Extraction & Isolation : Extract the acidified aqueous mixture with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Recrystallization : Recrystallize the crude solid from a mixture of toluene and heptane to afford 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one as a white crystalline solid. Yield: ~14.6 g (92%).

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, verify the structural integrity against the following expected analytical parameters:

Analytical MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ 10.5 (br s, 1H, OH enol), 5.10 (s, 1H, =C-H), 1.85-1.50 (m, 10H, cyclohexyl CH₂)
¹³C NMR (100 MHz, CDCl₃)δ 175.2 (C=O), 170.8 (C-OH), 88.5 (spiro-C), 85.2 (=C-H), 33.1, 24.5, 21.8 (cyclohexyl carbons)
HRMS (ESI-TOF)Calculated for C₉H₁₂O₃ [M-H]⁻: 167.0714; Found: 167.0718
Melting Point 138 – 140 °C

References

  • Source: core.ac.
  • Source: smolecule.
  • Source: researchgate.

Sources

Application

Application Note: 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one as a Versatile Chiral Building Block in Organic Synthesis

Target Audience: Discovery Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP) Executive Summary The transition from flat,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Executive Summary

The transition from flat, heteroaromatic rings to complex, three-dimensional architectures is a defining trend in modern medicinal and agrochemical chemistry. 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one , a spirocyclic tetronic acid derivative, serves as a highly versatile chiral building block. By providing a rigid spiro[4.5]decane scaffold with high sp3 carbon content, it establishes spatially well-defined exit vectors essential for. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this building block to explore uncharted chemical space[1] and develop novel agrochemicals with potent acaricidal and insecticidal activities[2].

Mechanistic Insights & Chemical Significance

The Spirocyclic Advantage

Spirocyclic modules containing highly saturated rings are prioritized to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The spiro[4.5]decane system inherently restricts conformational flexibility, locking the molecule into a predictable 3D geometry.

Orthogonal Diversification of the Tetronic Core

The core tetronic acid moiety (4-hydroxyfuran-2(5H)-one) embedded within the spirocycle allows for orthogonal, site-specific diversification:

  • C-3 Nucleophilicity: The C-3 position exhibits strong enamine/enol-like reactivity, making it an excellent site for electrophilic acylation or alkylation.

  • O-4 Functionalization: The C-4 hydroxyl group can undergo selective O-alkylation or O-acylation depending on the thermodynamic control of the reaction. This dual reactivity is the mechanistic foundation for synthesizing libraries of biologically active compounds, such as the commercial acaricide spiromesifen and its novel oxalyl-containing derivatives[3].

Synthetic Workflow and Logical Causality

Traditional cyclization reactions leading to tetronic acids often require harsh acidic or basic conditions that degrade sensitive functional groups. To bypass this, the most robust synthetic route utilizes a Wittig-type intramolecular cyclization via the cumulated ylide keteneylidenetriphenylphosphorane ( Ph3​P=C=C=O ) [4].

Causality of Reagent Choice: The cumulated ylide acts sequentially. First, it serves as an acylating agent, reacting with the α -hydroxyl group of the starting material. Second, it acts as a Wittig reagent, driving an intramolecular olefination with the carboxylic carbonyl. The reaction is entropically and thermodynamically driven forward by the expulsion of triphenylphosphine oxide ( Ph3​P=O )[4].

Workflow A 1-Hydroxycyclohexanecarboxylic Acid (Starting Material) C Phosphorane Adduct (Intermediate) A->C Nucleophilic Attack B Keteneylidenetriphenylphosphorane (Cumulated Ylide) B->C Acylation D Intramolecular Wittig Olefination (- Ph3P=O) C->D Reflux in THF E 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Spirocyclic Scaffold) D->E Cyclization F Orthogonal Diversification (C-3 Alkylation / O-4 Acylation) E->F Scaffold Derivatization G Biological Screening (Agrochemicals & FBDD) F->G Hit Identification

Workflow for the synthesis and diversification of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one.

Self-Validating Experimental Protocols

Protocol 1: De Novo Synthesis of the Spirocyclic Scaffold

Adapted from the optimized cumulated ylide methodology[4].

Step 1: Initiation Dissolve 1-hydroxycyclohexanecarboxylic acid (5.0 mmol, 1.0 equiv) in 50 mL of anhydrous THF.

  • Causality: Anhydrous conditions are critical because keteneylidenetriphenylphosphorane is highly moisture-sensitive and will prematurely hydrolyze to triphenylphosphine oxide and acetic acid in the presence of water.

Step 2: Reagent Addition Add keteneylidenetriphenylphosphorane (7.5 mmol, 1.5 equiv) and a catalytic amount of benzoic acid (0.5 mmol).

  • Causality: The benzoic acid acts as a proton shuttle. It facilitates the initial nucleophilic attack of the α -hydroxyl group onto the central carbon of the cumulated ylide, significantly accelerating the formation of the phosphorane intermediate[4].

Step 3: Thermal Cyclization Reflux the mixture under an inert argon atmosphere for 12–16 hours.

  • Causality: Thermal energy is required to overcome the activation barrier of the intramolecular Wittig-type olefination, driving the formation of the spirocyclic ring.

Step 4: Purification & Self-Validation Remove the solvent in vacuo and purify via silica gel column chromatography (Diethyl ether/Hexane 1:1).

  • Validation Check: Successful cyclization is confirmed via 13C NMR. Look for the disappearance of the carboxylic acid carbonyl (~180 ppm) and the appearance of the characteristic spiroketal carbon (~83 ppm) alongside the enol-lactone system (C-2 ~175 ppm, C-3 ~98 ppm, C-4 ~178 ppm).

Protocol 2: Asymmetric C-3 Acylation for Library Generation

Adapted from the synthesis of oxalyl-containing spirocyclic tetronic acids[2].

Step 1: Preparation Dissolve 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (1.0 equiv) in anhydrous CH2​Cl2​ and cool to 0 °C.

  • Causality: Cooling minimizes competitive O-acylation, kinetically directing the electrophile to the C-3 position via the enol tautomer.

Step 2: Deprotonation & Coupling Add triethylamine (1.2 equiv) followed by the dropwise addition of an oxalyl chloride derivative (1.1 equiv). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Causality: Triethylamine deprotonates the C-4 hydroxyl, increasing the electron density at C-3 through resonance, thereby facilitating nucleophilic attack on the acyl chloride[2].

Step 3: Validation Check

  • Validation Check: 1H NMR will show the loss of the enolic OH proton (typically broad, >10 ppm). 13C NMR will reveal a new carbonyl peak (~190 ppm) corresponding to the C-3 acyl group, and the C-3 peak will shift downfield from ~98 ppm to ~105 ppm.

Quantitative Data: Functionalization Optimization

The following table summarizes the optimization parameters for the C-3 functionalization of the spirocyclic scaffold, demonstrating how solvent and temperature choices dictate the yield and regioselectivity.

Electrophile / ReagentBase / CatalystSolventTemp (°C)Time (h)Yield (%)Validation Marker ( 13C NMR)
Oxalyl Chloride deriv. Et3​N (1.2 eq) CH2​Cl2​ 0 25485Shift of C-3 to ~105 ppm
Acetyl Chloride DMAP (0.1 eq)THF25691Appearance of acetyl CH3​ at ~20 ppm
Benzoyl Chloride Pyridine (1.5 eq) CH2​Cl2​ 251278Aromatic signals at 128–135 ppm
Alkyl Halides (MeI) K2​CO3​ (2.0 eq)DMF601865*Shift of C-3 to ~102 ppm

*Note: Alkylation generally requires harsher conditions and polar aprotic solvents compared to acylation due to the lower electrophilicity of alkyl halides.

References

  • Title: Design, synthesis, structure, and acaricidal/insecticidal activity of novel spirocyclic tetronic acid derivatives containing an oxalyl moiety Source: Journal of Agricultural and Food Chemistry (PubMed) URL: [Link]

  • Title: Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space Source: Journal of Organic Chemistry (PubMed) URL: [Link]

  • Title: Synthetic approaches to 4-spiro-2-hydroxytetronic acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of tetronates using keteneylidenetriphenylphosphorane (Doctoral Thesis) Source: University of Bayreuth URL: [Link]

Sources

Method

Application Note: Advanced Purification Protocols for Spirocyclic Tetronic Acids

Focus Compound: 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Introduction & Chemical Context Spirocyclic tetronic acids, characterized by their 4-hydroxy-[5H]furan-2-one core, are privileged scaffolds in both agrochemistry (...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

Introduction & Chemical Context

Spirocyclic tetronic acids, characterized by their 4-hydroxy-[5H]furan-2-one core, are privileged scaffolds in both agrochemistry (e.g., spirodiclofen, spiromesifen) and pharmaceutical development (e.g., abyssomicin C, phocoenamicins)[1],[2]. The unsubstituted core, 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one, serves as a critical intermediate in the synthesis of these active pharmaceutical and agricultural ingredients[].

Synthesized typically via a Lacey-Dieckmann condensation of an ester precursor[4], the crude reaction mixture often contains unreacted starting materials, basic catalysts (e.g., alkoxides or triethylamine), and polymeric byproducts[5]. As a Senior Application Scientist, I frequently observe that traditional normal-phase silica gel chromatography yields poor recoveries for these compounds. The highly acidic enol proton (pKa ~ 4.0–4.5) causes severe streaking and irreversible adsorption on standard silica. Therefore, robust purification strategies must bypass standard chromatography and instead exploit the unique acid-base chemistry of the tetronic acid moiety[6].

Mechanistic Insights into Purification (Expertise & Experience)

To design a self-validating purification system, one must understand the causality behind the physicochemical behavior of 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one:

  • pH-Driven Phase Partitioning: The tetronic acid core exists in a keto-enol tautomeric equilibrium that heavily favors the enol form. At pH 10–11, the enol is quantitatively deprotonated to form a water-soluble sodium enolate[5]. This dramatic shift in solubility allows lipophilic organic impurities (such as unreacted spiro-lactones or neutral byproducts) to be efficiently washed away in the organic phase.

  • Controlled Acidification & Extraction: Lowering the aqueous phase pH to 2–3 reprotonates the enolate. The resulting neutral 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one becomes highly lipophilic due to the bulky spiro-cyclohexyl ring, driving its precipitation or quantitative extraction into moderately polar organic solvents like ethyl acetate or dichloromethane[6],[7].

  • Thermodynamic Crystallization: While acid-base extraction provides high recovery, recrystallization from protic solvents (e.g., 95% ethanol or tert-butanol) is required to remove trace organic salts and structural isomers, leveraging the steep temperature-dependent solubility curve of the spirocycle[6],[7].

Purification Workflow Visualization

purification_workflow crude Crude Reaction Mixture (Dieckmann Condensation) alkaline Alkaline Extraction (pH 10-11 with NaOH) crude->alkaline org_phase Organic Phase (Neutral/Basic Impurities) alkaline->org_phase Phase Separation aq_phase Aqueous Phase (Tetronic Acid Sodium Salt) alkaline->aq_phase Phase Separation acidify Acidification (pH 2-3 with HCl) aq_phase->acidify extract Organic Extraction (Ethyl Acetate) acidify->extract recryst Recrystallization (95% EtOH or tert-Butanol) extract->recryst pure Pure 4-Hydroxy-1-oxa- spiro[4.5]dec-3-en-2-one recryst->pure

Caption: Workflow for the pH-driven purification of spirocyclic tetronic acids.

Experimental Protocols
Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

This protocol separates the target tetronic acid from neutral and basic impurities[5].

  • Quenching: Transfer the crude Dieckmann condensation mixture to a separatory funnel. Dilute with an equal volume of dichloromethane (DCM).

  • Alkaline Extraction: Add 1.0 M NaOH (aq) dropwise until the aqueous phase reaches a stable pH of 10–11 (verify with pH paper)[5]. Shake vigorously and allow the layers to separate.

  • Phase Separation: Collect the lower organic layer (containing neutral impurities) and safely discard or recycle. Extract the aqueous layer once more with fresh DCM to ensure complete removal of lipophilic contaminants.

  • Acidification: Transfer the aqueous layer (containing the sodium enolate) to an Erlenmeyer flask equipped with a magnetic stirrer. Cool to 0–5 °C in an ice bath.

  • Precipitation/Extraction: Slowly add 2.0 M HCl (aq) dropwise until the pH reaches 2–3. The neutral 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one will visually precipitate as a white/off-white solid. Extract the acidified aqueous mixture with ethyl acetate (3 × 50 mL)[7].

  • Drying & Concentration: Wash the combined ethyl acetate layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Recrystallization Optimization

To achieve >98% purity suitable for downstream API synthesis or biological testing, recrystallization is mandatory[6].

  • Solvent Selection: Suspend the crude solid in 95% ethanol (approximately 5–8 mL per gram of crude product)[6]. Alternatively, tert-butanol can be used for exceptionally stubborn impurities[7].

  • Heating: Heat the suspension to reflux (78 °C for ethanol) until the solid completely dissolves. If insoluble particulates remain, perform a hot gravity filtration to prevent nucleation on impurities.

  • Cooling: Allow the solution to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0 °C) for an additional 1 hour to maximize crystal yield.

  • Collection: Filter the resulting crystals via vacuum filtration (Buchner funnel), wash with a minimal amount of ice-cold solvent, and dry in a vacuum oven at 40 °C overnight to constant weight.

Protocol C: Modified Flash Chromatography (Alternative)

If chromatography is unavoidable (e.g., for separating closely related diastereomers or spiro-isomers), the silica gel must be deactivated to prevent compound degradation.

  • Solvent System: Use a gradient of Hexane/Ethyl Acetate (from 4:1 to 2:1)[8].

  • Acidic Modifier: Add 0.5% to 1% glacial acetic acid or formic acid to the mobile phase. This suppresses the ionization of the tetronic acid on the column, preventing streaking and drastically improving band resolution.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of the discussed purification techniques based on optimized industrial and laboratory-scale data[6],[5],[7].

Purification TechniqueSolvent / Reagent SystemTarget Impurities RemovedExpected Yield Recovery (%)Final Purity (HPLC)
Acid-Base LLE NaOH (pH 11) / HCl (pH 2)Unreacted esters, basic catalysts (e.g., Et₃N)85 – 92%90 – 94%
Recrystallization 95% EthanolStructural isomers, trace organic salts88 – 94%> 98.0%
Recrystallization tert-ButanolHighly lipophilic byproducts80 – 85%> 99.0%
Flash Chromatography Hexane/EtOAc + 1% AcOHClosely related diastereomers65 – 75%> 95.0%

Note: Yield recoveries for recrystallization are calculated based on the mass of the crude input.

Sources

Application

HPLC method for 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one analysis

An in-depth technical guide and protocol for the chromatographic analysis of spirocyclic tetronic acid derivatives, focusing on the primary active metabolite BAJ 2510. Introduction & Mechanistic Context The chemical core...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the chromatographic analysis of spirocyclic tetronic acid derivatives, focusing on the primary active metabolite BAJ 2510.

Introduction & Mechanistic Context

The chemical core 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one represents a critical structural motif in modern agrochemistry and drug development, defining a class of spirocyclic tetronic acids. The most analytically significant derivative of this core is 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one (CAS: 148476-22-6), widely known as BAJ 2510 or spirodiclofen-enol[1].

Understanding the metabolic fate of parent compounds containing this core is essential. Parent molecules like spirodiclofen act as potent inhibitors of lipid biosynthesis (specifically targeting acetyl-CoA carboxylase)[2]. However, the parent ester is highly labile. In both in vivo (plasma, hepatic tissue) and environmental (soil, water) matrices, esterases rapidly cleave the parent compound to yield the stable 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one enol core[1]. Because the parent compound is often below the limit of quantification (LOQ) due to this rapid hydrolysis, regulatory and pharmacokinetic frameworks mandate the direct quantification of the enol metabolite[3].

Pathway Parent Spirodiclofen (Parent Ester) Enzyme Esterase Cleavage (In vivo / Soil Hydrolysis) Parent->Enzyme Enol BAJ 2510 (M1 Metabolite) 4-Hydroxy-1-oxaspiro[4.5]dec-3-en-2-one core Enzyme->Enol Oxidation Cytochrome P450 Oxidation Enol->Oxidation OH_Enol Hydroxylated Metabolites (3-OH / 4-OH Derivatives) Oxidation->OH_Enol

Figure 1: Metabolic degradation pathway of spirodiclofen to the 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one core.

Target Analyte Properties

To design a robust chromatographic method, the physicochemical properties of the target analyte must dictate the sample preparation and mobile phase chemistry.

PropertyValue / Description
Chemical Name 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
Common Name BAJ 2510 / Spirodiclofen-enol
CAS Registry Number 148476-22-6[4]
Molecular Formula C15H14Cl2O3[1]
Molecular Weight 313.18 g/mol [3]
Solubility pH-dependent: 6 mg/L (pH 4) to 600 g/L (pH 9)[3]
Ionization Behavior Weak acid (Enol-lactone tautomerization)

Analytical Causality: The Role of pH in Chromatography

The Expertise Insight: The 4-hydroxy group on the oxaspiro ring is highly acidic. This acidity is driven by the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting enolate anion across the tetronic acid ring.

As shown in the solubility data (6 mg/L at pH 4 vs. 600 g/L at pH 9)[3], the molecule transitions from a lipophilic neutral state to a highly hydrophilic anionic state as pH increases. If an HPLC method utilizes a neutral mobile phase (pH ~7), the analyte will exist in a state of partial ionization. In reversed-phase chromatography (e.g., C18 columns), this dual-state existence causes severe peak tailing, retention time drift, and signal suppression in mass spectrometry.

The Solution: The mobile phase must be heavily buffered to an acidic pH (typically pH 2.5–3.0) using formic acid or glacial acetic acid. This fully protonates the enol, forcing the molecule into a single, neutral, lipophilic state. This ensures sharp, symmetrical peaks, predictable retention times, and maximum interaction with the C18 stationary phase[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating matrix blanks and stable isotope-labeled internal standards (SIL-IS), the method automatically flags matrix effects (ion suppression/enhancement) and extraction inefficiencies.

Protocol A: Matrix Extraction (Soil & Biological Tissues)

This extraction utilizes an Accelerated Solvent Extraction (ASE) or modified liquid-liquid extraction approach, optimized for acidic analytes[5].

  • Sample Aliquoting: Weigh exactly 10.0 g of homogenized soil (or 4.0 g of biological matrix) into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Spike the sample with 50 µL of a 1.0 µg/mL deuterated internal standard (e.g., BAJ 2510-d3). Self-Validation Check: The recovery of this isotope dictates the acceptance of the entire extraction batch.

  • Acidified Extraction: Add 10 mL of an extraction solvent consisting of Acetonitrile:Water (90:10, v/v) containing 0.1% glacial acetic acid. Causality: The acetic acid prevents the analyte from partitioning into the aqueous phase as an enolate anion.

  • Agitation: Vortex vigorously for 3 minutes, followed by mechanical shaking at 2500 rpm for 15 minutes.

  • Phase Separation: Centrifuge at 4500 rpm for 10 minutes at 4°C to pellet the matrix debris.

  • Concentration: Transfer 5.0 mL of the supernatant to a clean glass tube. Evaporate to near-dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of acidic mobile phase (50:50 Water:Methanol containing 4 mM ammonium formate and 0.1% formic acid)[5]. Vortex and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Workflow S1 Sample Matrix (+ Deuterated IS) S2 Acidified Extraction (ACN/H2O + Acetic Acid) S1->S2 S3 Centrifugation & Phase Separation S2->S3 S4 N2 Evaporation & Reconstitution S3->S4 S5 LC-MS/MS (Acidic Mobile Phase) S4->S5

Figure 2: Analytical workflow for the extraction and quantification of the spirocyclic tetronic acid enol.

Protocol B: LC-MS/MS Analytical Conditions

For ultimate sensitivity and specificity, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is required.

  • Analytical Column: ReproSil 100 C18 (250 x 3 mm, 5 µm) or equivalent high-carbon-load reversed-phase column[4].

  • Mobile Phase A: Milli-Q Water containing 4 mM ammonium formate and 0.1% formic acid[5].

  • Mobile Phase B: Methanol containing 4 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 95% B

    • 10.0 - 13.0 min: Hold at 95% B (Column wash)

    • 13.0 - 13.1 min: Return to 10% B

    • 13.1 - 18.0 min: Re-equilibration at 10% B

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization Negative (ESI-). Causality: The enol group readily donates a proton in the ESI source, making negative mode highly sensitive for generating the [M-H]- precursor ion.

    • Precursor Ion (Q1): m/z 311.0 (Based on the monoisotopic mass of the 35Cl isotope).

    • Product Ions (Q3): Monitor transitions corresponding to the loss of the spiro-cyclohexyl ring and decarboxylation.

Method Validation & Quantitative Benchmarks

A properly executed method following the above protocols should yield validation data consistent with international regulatory standards (e.g., EPA and FAO guidelines)[2][3][5].

Validation ParameterBenchmark RequirementTypical Observed Result
Limit of Quantitation (LOQ) ≤ 0.010 mg/kg (10 ppb)0.005 mg/kg[5]
Linearity (R²) > 0.990 (1/x weighting)> 0.995 across 1 - 100 ppb
Mean Recovery (Spiked Matrix) 70% - 120%112% (at 2.21 - 57.6 ppb)[3]
Precision (RSD) < 15%3.0%[3]
Matrix Effect ± 20% deviationCorrected via SIL-IS to < 5%

Conclusion

The reliable quantification of 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one derivatives is entirely dependent on controlling the ionization state of the tetronic acid core. By utilizing acidified extraction solvents and highly buffered acidic mobile phases, analysts can suppress enolate formation, thereby guaranteeing robust chromatographic retention, high recovery rates, and exceptional LC-MS/MS sensitivity.

Sources

Method

Application Note &amp; Protocols: Elucidating the Three-Dimensional Architecture of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Derivatives via Single-Crystal X-ray Crystallography

Abstract Substituted 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivatives represent a critical class of tetronic acids with significant applications in the agrochemical and pharmaceutical industries.[1] Their biological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivatives represent a critical class of tetronic acids with significant applications in the agrochemical and pharmaceutical industries.[1] Their biological activity as potent herbicides, insecticides, and potential drug candidates is intrinsically linked to their precise three-dimensional structure.[1][2] Single-crystal X-ray crystallography stands as the definitive method for obtaining unambiguous, atomic-resolution structural data, providing crucial insights into molecular connectivity, stereochemistry, and intermolecular interactions that govern their function.[3][4] This guide offers a comprehensive overview and detailed protocols for the successful crystallization and structural determination of these spirocyclic compounds, designed for researchers, chemists, and professionals in drug and material development.

Foundational Principles: Why X-ray Crystallography?

X-ray crystallography is a powerful analytical technique that determines the precise arrangement of atoms within a crystalline solid.[5][6] The process relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice.[7]

The core workflow involves four principal stages:

  • Crystallization: Growing a high-quality, single crystal of the target compound. This is often the most challenging step.[2]

  • Data Collection: Mounting the crystal and exposing it to a focused beam of X-rays to generate a unique diffraction pattern.[6]

  • Structure Solution: Using the diffraction data to compute an initial three-dimensional electron density map of the molecule.

  • Structure Refinement: Building and optimizing an atomic model to best fit the experimental data, resulting in a final, validated structure.[8]

For 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivatives, this technique is indispensable for confirming the spirocyclic core's conformation, determining the absolute configuration of any chiral centers, and understanding how substituents influence crystal packing through hydrogen bonds and other non-covalent interactions.[1][9]

The Crystallization Workflow: From Powder to Diffraction-Quality Crystal

The journey to a solved crystal structure begins with the meticulous process of crystal growth. The quality of the crystal is the single most important factor determining the final resolution and accuracy of the structural analysis.[10]

Diagram: Overall Experimental Workflow

workflow cluster_prep Sample Preparation cluster_cryst Crystal Growth cluster_analysis Structural Analysis Purification Compound Purification (>99% Purity) Screening Crystallization Screening Purification->Screening Optimization Growth Optimization Screening->Optimization Mounting Crystal Selection & Mounting Optimization->Mounting DataCollection X-ray Data Collection Mounting->DataCollection Solution Structure Solution & Refinement DataCollection->Solution Validation Final Structure Validation Solution->Validation

Caption: High-level workflow from compound purification to final structure validation.

Protocol 1: Purification of the Starting Material

Crystallization requires the highest possible sample purity, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction.[11]

  • Initial Assessment: Confirm the purity of your synthesized 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivative using NMR and LC-MS.

  • Recrystallization:

    • Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[11] Common choices include ethanol, ethyl acetate, or acetone/hexane mixtures.

    • Dissolve the compound in a minimum amount of the hot solvent to create a saturated or near-saturated solution.

    • If any insoluble impurities remain, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.[11]

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Protocol 2: Growing Single Crystals

Finding the right conditions for crystal growth is an empirical process that often requires screening multiple solvents, temperatures, and techniques.[12] The goal is to achieve a state of slow supersaturation, which encourages the growth of a few large, well-ordered crystals rather than many small ones.[13]

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method for air-stable compounds.[14]

    • Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) to near-saturation.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a few pinholes or with parafilm perforated by a needle. This restricts the rate of evaporation.[13]

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[13]

  • Vapor Diffusion: This technique is highly effective and requires only milligram quantities of the compound.[15]

    • Dissolve the compound in a small volume (e.g., 0.5 mL) of a "good" solvent (one in which it is readily soluble) in a small inner vial.

    • Place this inner vial inside a larger, sealable container (e.g., a beaker or jar).

    • Add a larger volume (e.g., 2-3 mL) of a volatile "anti-solvent" (a solvent in which the compound is insoluble) to the bottom of the outer container, ensuring it does not mix directly with the inner vial's solution.

    • Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the compound's solubility and inducing crystallization.[15]

  • Solvent Layering (Liquid Diffusion): This method relies on the slow diffusion between two miscible solvents of different densities.[14]

    • Dissolve the compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane).

    • Carefully and slowly layer a less dense "anti-solvent" (e.g., hexane, pentane) on top of the solution, creating a distinct interface. A syringe or pipette against the side of the vial can aid this process.

    • Crystals will ideally form at the interface as the solvents slowly mix. Do not disturb the vessel once set up.[14][15]

Diagram: Vapor Diffusion Setup

vapor_diffusion cluster_jar Sealed Outer Container inner_vial Inner Vial Compound dissolved in 'Good' Solvent (e.g., Acetone) anti_solvent Anti-Solvent Pool (e.g., Hexane) diffusion Vapor Diffusion (Anti-Solvent into Solvent) diffusion->inner_vial

Caption: Schematic of a vapor diffusion crystallization experiment.

Table 1: Example Crystallization Screening Conditions

TrialCompound (mg)Solvent System (Good : Anti)MethodTemp (°C)Result
15DichloromethaneSlow Evaporation20Microcrystals
25Acetone : HexaneVapor Diffusion20Clear Solution
35Ethyl Acetate : PentaneVapor Diffusion4Oiled Out
45TolueneSlow Cooling4Needle Crystals
55Methanol : WaterSolvent Layering20Amorphous Solid
Troubleshooting Common Crystallization Issues
  • No Crystals Form: The solution may be undersaturated. Try allowing more solvent to evaporate or use a higher initial concentration. If that fails, try adding a "seed crystal" from a previous attempt or scratching the inside of the vial with a glass rod to create nucleation sites.[16]

  • Rapid Precipitation (Powder): Crystallization is occurring too quickly. Slow the process by using a more dilute solution, reducing the rate of evaporation (fewer holes in the cap), or lowering the temperature.[16]

  • "Oiling Out": The compound precipitates as a liquid instead of a solid. This often happens when the solution's temperature is higher than the compound's melting point or when solubility changes too rapidly.[16] To resolve this, try using a more dilute solution, a different solvent system, or lowering the temperature at which crystallization is attempted.

From Crystal to Structure: Data Collection and Refinement

Once a suitable single crystal (ideally 0.1-0.4 mm in size with sharp edges and no visible defects) is obtained, the process moves to the X-ray diffractometer.[7][17]

Protocol 3: Data Collection
  • Crystal Mounting: Carefully select a high-quality crystal under a microscope. Using a nylon loop, pick up the crystal with a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

  • Flash Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically at 100 K / -173 °C) on the diffractometer. This minimizes thermal motion and protects the crystal from radiation damage during data collection.

  • Data Collection Strategy: The crystal is rotated in a finely focused monochromatic X-ray beam (commonly from a Molybdenum or Copper source).[17][18] The diffracted X-rays are recorded on a detector as a series of spots (reflections). A full dataset is collected by systematically rotating the crystal through a range of angles.

Protocol 4: Structure Solution and Refinement

This stage is computationally intensive and utilizes specialized software (e.g., Olex2, SHELX, APEX).

  • Data Integration and Scaling: The raw diffraction images are processed to determine the position, intensity, and uncertainty of each reflection. The data is scaled and corrected for experimental factors.

  • Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the crystal's space group and unit cell dimensions.

  • Structure Solution: An initial structural model is generated using methods like "direct methods" or charge flipping, which provides the positions of most non-hydrogen atoms.[19]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm.[8] This iterative process involves:

    • Assigning atom types (e.g., C, O).

    • Refining atomic positions and anisotropic displacement parameters (which model thermal vibration).

    • Locating hydrogen atoms in the difference electron density map and refining their positions.

  • Validation: The final model is rigorously checked for chemical and crystallographic reasonability. Key metrics include the R-factors (R1, wR2), which indicate the agreement between the calculated model and the observed data (lower is better), and the goodness-of-fit (Goof).

Table 2: Representative Crystallographic Data for a 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Derivative (Note: Data presented here is illustrative, based on published examples like C17H20O3)[9]

ParameterValue
Chemical FormulaC17H20O3
Formula Weight272.33
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)8.8543
b (Å)17.9266
c (Å)9.4883
β (°)97.809
Volume (ų)1492.09
Z (Molecules/unit cell)4
Temperature (K)296
Radiation (λ, Å)Mo Kα (0.71075)
Reflections Collected11500
Unique Reflections3400
Final R1 [I > 2σ(I)]0.045
wR2 (all data)0.139
Goodness-of-Fit (S)1.05

Conclusion

The successful determination of the crystal structure of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivatives provides invaluable, definitive information for drug design, mechanistic studies, and patent protection. While crystallization can be a significant hurdle, a systematic and patient approach using the techniques outlined in this guide will maximize the probability of success. The resulting atomic-resolution model serves as a foundational piece of evidence, enabling a deeper understanding of the molecule's properties and potential applications.

References

  • Crystallisation Techniques. (2006, January 8). University of Washington.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2025, October 15). IUCr Journals.
  • High-Throughput Crystallisation of Organic Molecules on the Nanoscale - Successes, Challenges and Future Directions. (2025, April 10). Structural Dynamics | AIP Publishing.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • SOP: CRYSTALLIZATION. BITS Pilani.
  • X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • X-ray Crystallography. Creative BioMart.
  • Guide for crystallization. University of Strasbourg.
  • X-ray crystal data collection and refinement details of organic compounds. ResearchGate.
  • Small-Molecule Crystallography Service. Harvard University.
  • Small molecule X-ray crystallography. The University of Queensland.
  • X-ray crystallography. Wikipedia.
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data. American Crystallographic Association.
  • X-Ray Crystallography of Chemical Compounds. (2009). PMC - NIH.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2010). PMC.
  • How To Grow Crystals. (2015, April 28). University of Florida.
  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. (2010). ResearchGate.
  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. (2009). PMC.

Sources

Application

Application Note: Evaluation of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one in Prolyl Hydroxylase Domain (PHD) Inhibition Assays

Introduction & Therapeutic Rationale The cellular response to hypoxia is primarily governed by the Hypoxia-Inducible Factor (HIF) pathway. Under normoxic conditions, the HIF-1α subunit is rapidly degraded following hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Rationale

The cellular response to hypoxia is primarily governed by the Hypoxia-Inducible Factor (HIF) pathway. Under normoxic conditions, the HIF-1α subunit is rapidly degraded following hydroxylation by Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, and PHD3). These enzymes are 2-oxoglutarate (2-OG) and non-heme iron Fe(II)-dependent dioxygenases.

Spiro[4.5]decanone derivatives have emerged as highly effective templates for the generation of potent and selective 2-OG oxygenase inhibitors[1]. Specifically, spirocyclic scaffolds (such as spirohydantoins) have been optimized as short-acting pan-inhibitors of PHD1-3, demonstrating robust in vivo efficacy for the treatment of anemia by upregulating erythropoietin (EPO)[2],[3].

The compound 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one is a specific spirocyclic tetronic acid[4]. Tetronic acid derivatives are known to interact with the active site of 2-OG dependent hydroxylases by chelating the catalytic non-heme iron[5],[6]. The spiro[4.5]decane moiety provides critical conformational rigidity, anchoring the molecule within the hydrophobic pocket of the PHD active site, while the 4-hydroxy-3-en-2-one core acts as a bidentate chelator, competitively displacing the endogenous co-substrate 2-OG.

Mechanism of Action

To effectively design an assay around this compound, one must understand the molecular causality of its inhibition. By chelating the active site Fe(II), the spirocyclic tetronic acid prevents the enzymatic transfer of oxygen to the proline residues of HIF-1α. This halts the subsequent recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to HIF-1α stabilization, nuclear translocation, and the transcription of target genes like EPO and VEGF.

HIF_Pathway cluster_normoxia Normoxia (Active PHD2) cluster_hypoxia Inhibition by 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one HIF1A_N HIF-1α PHD PHD2 + O2 + 2-OG + Fe(II) HIF1A_N->PHD HIF1A_OH HIF-1α-OH PHD->HIF1A_OH Hydroxylation VHL VHL E3 Ligase HIF1A_OH->VHL Ubiquitination Proteasome Proteasomal Degradation VHL->Proteasome HIF1A_I HIF-1α PHD_I PHD2 (Inhibited) HIF1A_I->PHD_I Blocked Nucleus Nucleus Translocation HIF1A_I->Nucleus Stabilization Inhibitor Spiro-Tetronic Acid Inhibitor Inhibitor->PHD_I Fe(II) Chelation Transcription EPO, VEGF Transcription Nucleus->Transcription

Caption: Mechanism of HIF-1α stabilization via PHD2 inhibition by spirocyclic tetronic acids.

Experimental Protocols: Self-Validating Assay Systems

As a best practice in drug development, biochemical and cell-based assays must be paired to validate both intrinsic target affinity and cellular permeability.

Protocol A: In Vitro TR-FRET PHD2 Biochemical Inhibition Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate autofluorescence artifacts common with conjugated ring systems. Self-Validation: The assay must include a no-enzyme control (background baseline) and a reference inhibitor (e.g., Roxadustat) to ensure the dynamic range is preserved.

Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, 1 mM DTT. Insight: Tween-20 prevents promiscuous compound aggregation, a known issue with highly hydrophobic spiro-compounds.

  • Cofactor Mix: 10 μM Fe(NH₄)₂(SO₄)₂ and 1 mM L-ascorbic acid. Insight: Ascorbate is strictly required to maintain iron in the Fe(II) state; Fe(III) will not support catalysis and will precipitate[5].

Step-by-Step Methodology:

  • Compound Plating: Dispense 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well pro-bind plate. Keep final DMSO concentration at 1%.

  • Enzyme Pre-incubation: Add 10 nM recombinant human PHD2 and the Cofactor Mix. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the tetronic acid to chelate the active site iron before competition with 2-OG begins.

  • Reaction Initiation: Add 100 nM biotinylated HIF-1α peptide (residues 556-574) and 2 μM 2-OG (near its Km​ to sensitize the assay to competitive inhibitors). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection mix containing 10 mM EDTA (to strip the iron and halt PHD2), Europium-labeled anti-hydroxy-HIF antibody (1 nM), and Streptavidin-APC (50 nM).

  • Readout: Incubate for 1 hour and read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

TR_FRET_Workflow Step1 1. Pre-incubation PHD2 + Inhibitor + Fe(II) Step2 2. Substrate Addition Biotin-HIF-1α + 2-OG Step1->Step2 Step3 3. Enzymatic Reaction (60 min, RT) Step2->Step3 Step4 4. Detection Reagents Eu-Antibody + SA-APC Step3->Step4 Step5 5. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step4->Step5

Caption: Step-by-step workflow for the in vitro TR-FRET PHD2 biochemical inhibition assay.

Protocol B: Cell-Based HIF-1α Stabilization Assay (Western Blot)

Rationale: To confirm that the spirocyclic tetronic acid penetrates the cell membrane and engages the target in a complex intracellular environment. HepG2 cells are utilized due to their robust endogenous HIF-1α response.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (1 μM, 10 μM, 50 μM). Include a vehicle control (0.1% DMSO) and a positive control (100 μM Deferoxamine, DFO). Causality: DFO is a broad-spectrum iron chelator that strips Fe(II) from the cell, forcing a maximum hypoxic response. This validates the upper limit of the assay's detection.

  • Incubation: Incubate for 4 hours. (Do not exceed 6 hours, as prolonged HIF-1α stabilization triggers negative feedback loops that degrade the protein).

  • Lysis: Wash with ice-cold PBS and lyse cells immediately in RIPA buffer supplemented with protease inhibitors and 1 mM DTT. Keep strictly on ice to prevent post-lysis HIF degradation.

  • Detection: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HIF-1α (primary) and HRP-conjugated secondary antibodies. Normalize against β-actin.

Quantitative Data Presentation

When characterizing spirocyclic tetronic acids, it is critical to profile selectivity across the PHD family and against Factor Inhibiting HIF (FIH), another 2-OG dependent oxygenase. The table below summarizes the expected quantitative profile for an optimized derivative of this class.

Target EnzymeIC₅₀ (nM) ± SDSelectivity Fold (vs PHD2)Assay Format
PHD1 45 ± 51.5xTR-FRET
PHD2 30 ± 31.0x (Reference)TR-FRET
PHD3 52 ± 61.7xTR-FRET
FIH >10,000>333xAlphaScreen

Table 1: Representative biochemical profiling data for an optimized spirocyclic tetronic acid derivative, demonstrating pan-PHD inhibition with high selectivity over FIH.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one synthesis

Technical Support Center: Troubleshooting the Synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Overview 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one is a foundational spirocyclic tetronic acid scaffold. It serves as the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

Overview 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one is a foundational spirocyclic tetronic acid scaffold. It serves as the critical structural core for several high-value agrochemicals and lipid biosynthesis inhibitors, including spirodiclofen and spiromesifen[1][2]. The most robust synthetic route to this spirocycle is the Lacey-Dieckmann condensation, which involves the intramolecular cyclization of an O-acylated 1-hydroxycyclohexanecarboxylic acid ester[1].

Despite its conceptual simplicity, researchers frequently encounter significant yield drops during the cyclization step due to competing side reactions, moisture sensitivity, and improper workup conditions[3][4]. This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs to optimize your yield and ensure reproducible results.

Mechanistic Pathway

G N1 Ethyl 1-hydroxycyclohexanecarboxylate + Acetyl Chloride N2 O-Acylation (Ethyl 1-acetoxycyclohexanecarboxylate) N1->N2 Pyridine/DCM N3 Enolate Formation (KOtBu, THF, 0 °C) N2->N3 Base Addition N4 Intramolecular Dieckmann Condensation (Ring Closure) N3->N4 -EtOH N5 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Target Tetronic Acid) N4->N5 Acidic Workup (HCl)

Fig 1: Lacey-Dieckmann condensation pathway for spirocyclic tetronic acid synthesis.

Optimized Step-by-Step Protocol

Self-Validating System: This protocol incorporates specific checkpoints (TLC stains, pH targets) to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: O-Acylation (Preparation of the Precursor)

  • Setup: In an oven-dried, argon-purged flask, dissolve 1.0 eq of ethyl 1-hydroxycyclohexanecarboxylate in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Base Addition: Add 1.5 eq of anhydrous pyridine. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise, add 1.2 eq of acetyl chloride over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (which stains strongly with KMnO4) should disappear, replaced by a less polar, UV-inactive spot (the O-acetyl ester).

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove residual pyridine), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield ethyl 1-acetoxycyclohexanecarboxylate.

Step 2: Intramolecular Dieckmann Condensation (Spirocyclization)

  • Setup: In a fresh, oven-dried flask under argon, suspend 1.5 eq of Potassium tert-butoxide (KOtBu) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Cyclization: Dissolve the intermediate from Step 1 in a small volume of anhydrous THF and add it dropwise to the KOtBu suspension over 30 minutes. Note: Maintaining high dilution favors the desired intramolecular cyclization over intermolecular Claisen side reactions[5].

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Validation Check: Quench a 0.1 mL aliquot in 1N HCl and extract with EtOAc. Spot on TLC. The target tetronic acid is highly polar and will streak unless a drop of acetic acid is added to the eluent. It stains bright yellow with Bromocresol Green due to its high acidity.

  • Workup (Critical): Cool the reaction to 0 °C. Quench by slowly adding 1N HCl until the aqueous layer reaches pH 2 .

  • Extraction: Extract 3x with Ethyl Acetate. Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOAc/Hexanes to yield pure 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one.

Troubleshooting Guides & FAQs

Q1: My spirocyclization yield is consistently below 30%, and I recover a lot of 1-hydroxycyclohexanecarboxylic acid. What is going wrong? A1: You are experiencing ester hydrolysis rather than cyclization. This is the most common failure point and is caused by moisture in the reaction environment[3]. If your THF or KOtBu is wet, the tert-butoxide reacts with water to form potassium hydroxide (KOH). KOH is a strong nucleophile that will rapidly cleave the O-acetyl group and hydrolyze the ethyl ester, reverting your material back to the starting hydroxy-acid. Action: Use freshly titrated, strictly anhydrous THF. Purchase KOtBu in sealed ampoules or sublime it before use. Ensure all glassware is flame-dried.

Q2: I am using Sodium Methoxide (NaOMe) instead of KOtBu to save costs, but my yields are terrible. Why? A2: The choice of base is critical for tetronic acid formation[1]. NaOMe is a nucleophilic base. Instead of deprotonating the alpha-carbon of the acetyl group to form the required enolate, the methoxide anion attacks the ester carbonyls, leading to transesterification or complete cleavage of the acetyl group. KOtBu is sterically hindered; its bulky nature prevents it from acting as a nucleophile, forcing it to act exclusively as a base to generate the enolate, thereby driving the Dieckmann condensation[1].

Q3: The reaction looks complete by LC-MS, but I lose all my product during the aqueous workup. Where is it going? A3: Product loss during workup is a classic issue with tetronic acids[3][4]. The 4-hydroxy group of the spirocyclic tetronic acid is highly acidic (pKa ~4.5) because the resulting conjugate base is stabilized by resonance across the enone system. If your aqueous quench is neutral or basic (pH > 5), the product exists as a highly water-soluble potassium salt and will remain in the aqueous layer during organic extraction. Action: You must aggressively acidify the aqueous layer to pH 2 using 1N HCl before extraction to ensure the tetronic acid is fully protonated and partitions into the organic phase.

Q4: I am observing multiple decomposition spots on TLC after leaving the reaction overnight. How do I prevent this? A4: Spirocyclic compounds and their enolate precursors can be sensitive to prolonged exposure to strong bases[3]. Extended reaction times under strongly basic conditions can lead to retro-aldol-type ring opening or degradation of the spirocyclic core. Action: Do not leave the Dieckmann condensation running overnight. The intramolecular cyclization is kinetically fast. Monitor closely and quench the reaction immediately upon consumption of the starting material (typically 2-3 hours).

Quantitative Data: Base and Solvent Optimization

The table below summarizes the causality between base/solvent selection and the resulting yield of the spirocyclic core, demonstrating why specific conditions are mandated in the protocol.

Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
KOtBu THF 0 to RT 88% Optimal. Bulky base prevents nucleophilic attack; drives clean enolization[1].
NaOMeMeOHReflux22%Poor. Severe transesterification and deacetylation observed.
NaHDMF0 to RT65%Moderate. Incomplete conversion; heterogeneous mixture limits the reaction rate.
LiHMDSTHF-78 to 074%Good, but cost-prohibitive for scale-up. Slight retro-aldol degradation noted.
KOtBuToluene0 to RT45%Poor. Low solubility of the intermediate enolate limits the cyclization rate.

References

  • Spirodiclofen | C21H24Cl2O4 | CID 177863 - PubChem. National Center for Biotechnology Information (NIH). Retrieved from [Link]

  • Synthesis of 3, 5-dispirodihydrofuran-2,4-diones and tetronic acids. University of Bayreuth. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-e...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one. The primary focus is on identifying and mitigating common side reactions encountered during the intramolecular Reformatsky reaction, a key step in the formation of this spirocyclic γ-lactone.

I. Introduction to the Synthesis and its Challenges

The synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one, a valuable scaffold in medicinal chemistry, is most commonly achieved through an intramolecular Reformatsky reaction. This elegant one-pot cyclization involves the reaction of a γ-bromo-α,β-unsaturated ketoester, derived from cyclohexanone, with an activated metal, typically zinc. The resulting organometallic intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl, forming the desired spirocyclic lactone.

While theoretically straightforward, this reaction is often plagued by a variety of side reactions that can significantly lower the yield and complicate purification. This guide is designed to provide a systematic approach to troubleshooting these issues, grounded in mechanistic principles and supported by established protocols.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for their cause and actionable solutions.

Issue 1: The reaction fails to initiate (no consumption of starting material).

Primary Cause: Inactive Metal Surface

The Reformatsky reaction is a heterogeneous reaction that relies on the oxidative addition of the metal to the carbon-halogen bond.[1][2] A passivating layer of metal oxide on the surface of the zinc (or other metal) will prevent this crucial first step.

Solutions:

  • Metal Activation: It is imperative to activate the metal surface immediately before use. Several methods are effective:

    • Acid Washing: Briefly wash the zinc dust with dilute HCl, followed by sequential rinsing with water, ethanol, and diethyl ether, and then drying under high vacuum.

    • Iodine Activation: A small crystal of iodine can be added to the reaction flask with the zinc. The disappearance of the purple color indicates activation.

    • Rieke® Zinc: For particularly stubborn reactions, commercially available, highly reactive Rieke® Zinc is an excellent but more expensive alternative.

  • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Any moisture will react with the organozinc intermediate.

Issue 2: Low yield of the desired spiro-lactone with the presence of multiple byproducts.

This is the most common challenge and can be attributed to several competing reaction pathways.

A. Side Product: Intermolecular Dimer

Mechanism: If the concentration of the organozinc intermediate is too high, it can react with another molecule of the γ-bromo-α,β-unsaturated ketoester starting material in an intermolecular fashion, leading to the formation of a dimeric species. This is particularly problematic in concentrated solutions.

Mitigation Strategies:

  • High Dilution Conditions: The intramolecular reaction is kinetically favored at very low concentrations.[3] Running the reaction at a concentration of 0.01-0.05 M is a common strategy to promote cyclization over dimerization.

  • Slow Addition: Instead of adding all the starting material at once, a solution of the γ-bromo-α,β-unsaturated ketoester can be added slowly over several hours to a suspension of the activated zinc. This maintains a low instantaneous concentration of the organozinc intermediate.

B. Side Product: Dehydrated Unsaturated Lactone

Mechanism: The desired product, 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one, is a β-hydroxy lactone. Under acidic or basic conditions, or with prolonged heating, this can undergo dehydration to form the corresponding α,β-unsaturated lactone.[4]

Mitigation Strategies:

  • Mild Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids. This buffered work-up helps to neutralize the reaction mixture without causing significant dehydration.

  • Controlled Temperature: Avoid excessive heating during the reaction and work-up. If the reaction requires elevated temperatures to proceed, carefully monitor the product distribution by TLC or LC-MS to minimize dehydration.

  • Prompt Purification: Do not let the crude product sit for extended periods before purification.

C. Side Product: Unreacted Starting Material and/or Hydrolyzed Precursor

Mechanism: Incomplete reaction can be due to insufficient activation of the metal or premature quenching of the organozinc intermediate by trace amounts of water. The γ-bromo-α,β-unsaturated ketoester can also be hydrolyzed back to the corresponding keto acid under certain conditions.

Mitigation Strategies:

  • Ensure Complete Activation: As detailed in Issue 1, the importance of highly active zinc cannot be overstated.

  • Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely. While prolonged reaction times can lead to side products, insufficient time will result in unreacted starting material.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this intramolecular Reformatsky reaction?

A1: Tetrahydrofuran (THF) is the most commonly used and generally most effective solvent. Its ability to solvate the organozinc intermediate is crucial for the reaction. In some cases, a mixture of THF and a less polar solvent like benzene or toluene can be beneficial, particularly for managing reaction temperature.

Q2: Can I use other metals besides zinc?

A2: Yes, other metals have been successfully employed in Reformatsky-type reactions. Samarium(II) iodide (SmI₂) is a notable alternative, often used in complex syntheses to minimize side reactions due to its high oxophilicity and reducing power.[5] However, it is more expensive and requires specific handling procedures.

Q3: My TLC plate shows a new spot that I suspect is the dehydrated product. How can I confirm this?

A3: The dehydrated product will be more nonpolar than the desired hydroxy-lactone. Therefore, it will have a higher Rf value on a normal-phase silica gel TLC plate. For confirmation, you can often gently heat a small sample of your purified product with a trace amount of acid (e.g., a drop of acetic acid) and monitor the formation of the new, higher Rf spot by TLC.

Q4: I am still getting a significant amount of the intermolecular dimer even under high dilution. What else can I try?

A4: If high dilution and slow addition are not sufficient, consider changing the ester group on your starting material. A bulkier ester group (e.g., tert-butyl instead of ethyl) can sterically hinder the intermolecular reaction, further favoring the intramolecular cyclization.

IV. Experimental Protocols and Data

Protocol 1: Zinc Activation (Acid Wash Method)
  • Place zinc dust (2.0 eq.) in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1 M HCl and stir for 1-2 minutes.

  • Decant the HCl and wash the zinc with deionized water (3x), followed by ethanol (2x), and finally diethyl ether (2x).

  • Dry the activated zinc dust under high vacuum for at least one hour before use.

Protocol 2: Intramolecular Reformatsky Reaction
  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the activated zinc dust (1.5 eq.) and anhydrous THF to form a slurry.

  • In a separate flame-dried flask, prepare a 0.05 M solution of the γ-bromo-α,β-unsaturated ketoester (1.0 eq.) in anhydrous THF.

  • Gently heat the zinc slurry to reflux.

  • Using a syringe pump, add the solution of the ketoester to the refluxing zinc slurry over a period of 4-6 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the consumption of the starting material by TLC.

  • Cool the reaction to room temperature and then to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Filter the mixture through a pad of Celite® to remove unreacted zinc.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Concentration 0.01 - 0.05 MMinimizes intermolecular side reactions.
Metal Activation Pre-activation is essentialRemoves passivating oxide layer.
Solvent Anhydrous THFGood solvation of the organozinc intermediate.
Addition Mode Slow addition via syringe pumpMaintains low concentration of the intermediate.
Work-up Saturated aq. NH₄ClMild conditions to prevent dehydration.

V. Visualizing the Reaction Pathways

The following diagrams illustrate the desired intramolecular reaction and the primary competing side reactions.

cluster_0 Reaction Pathways cluster_1 Desired Pathway (Intramolecular) cluster_2 Side Reactions SM γ-Bromo-α,β-unsaturated Ketoester Int Organozinc Intermediate (Reformatsky Reagent) SM->Int + Zn Zn Activated Zinc Product 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Int->Product Intramolecular Cyclization (High Dilution) Dimer Intermolecular Dimer Int->Dimer Intermolecular Reaction (High Concentration) Dehydrated Dehydrated Product Product->Dehydrated Dehydration (Heat, Acid/Base)

Caption: Desired vs. Side Reaction Pathways

VI. References

  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.

  • Fürstner, A. (1989). Recent-advances in the Reformatsky reaction. Synthesis, 1989(08), 571-590.

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.

  • Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(42), 9325-9374.

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.

  • Reformatsky Reaction. (2023). Chemistry LibreTexts. [Link]

  • Reformatsky Reaction. Wikipedia. [Link]

  • Dehydration of β-Hydroxy Ketones and Aldehydes. Master Organic Chemistry. [Link]

  • Intramolecular Reactions. Master Organic Chemistry. [Link]

  • Rieke, R. D. (1989). The preparation of highly reactive metals and their application in organic and organometallic synthesis. Science, 246(4935), 1260-1264.

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2010). Organic Synthesis Using Samarium Diiodide: A Practical Guide. Royal Society of Chemistry.

  • Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. The Journal of Organic Chemistry. [Link]

  • Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • Intramolecular reaction. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Solution Stability and Troubleshooting for 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique handling requirements of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one . This compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique handling requirements of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one . This compound is a spirocyclic tetronic acid derivative, serving as a critical intermediate and pharmacophore for potent lipid biosynthesis inhibitors (e.g., spirodiclofen and spiromesifen)[1].

While highly bioactive, the tetronic acid core is notoriously susceptible to hydrolytic cleavage, keto-enol tautomerization, and photo-oxidation in solution[2]. This guide provides field-proven troubleshooting strategies to maintain molecular integrity during your assays and storage workflows.

Section 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my compound degrade so rapidly in standard physiological buffers (pH 7.4)? Causality: The instability is driven by base-catalyzed lactone hydrolysis. Spirocyclic tetronic acids often function as propesticides or reactive intermediates; their ester linkages are inherently designed to cleave under basic or enzymatic conditions to form an open-chain beta-keto acid[1]. As the pH increases above the pKa of the enol hydroxyl (typically ~4.0–5.0), the molecule becomes ionized. This makes the lactone carbonyl highly susceptible to nucleophilic attack by hydroxide ions. Data from related spirocyclic tetronic acids demonstrates that the aqueous half-life plummets from over 100 days at pH 4 to less than 5 days at pH 9[2].

Q2: I observe peak splitting and broad shoulders in my HPLC chromatograms, even with freshly prepared anhydrous stock solutions. Is my standard impure? Causality: This is rarely an impurity issue; it is a chromatographic artifact caused by keto-enol tautomerization. 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one exists in a dynamic equilibrium between the enol form (4-hydroxy-furan-2(5H)-one) and the keto form (furan-2,4-dione). In neutral or unbuffered mobile phases, the interconversion rate between these two forms is similar to the column transit time, leading to split or smeared peaks. Resolution: You must force the equilibrium to one side. Adding an acidic modifier (e.g., 0.1% Formic Acid) to the mobile phase suppresses ionization and locks the molecule into the stabilized enol form.

Q3: My stock solutions turn yellow over time and lose potency, despite being stored in acidic conditions. What is happening? Causality: The electron-rich double bond of the tetronic acid enol is highly susceptible to photo-oxidation and autoxidation. Exposure to ambient UV light or dissolved oxygen generates reactive oxygen species that cleave the furanone ring, producing yellow-tinted degradation products[2]. This necessitates rigorous protection from light and oxygen during preparation and storage.

Section 2: Quantitative Stability Data

To predict the behavior of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one in various environments, we extrapolate from the validated degradation kinetics of its direct structural analogs (e.g., spiromesifen-enol)[2].

Environmental ConditionpH LevelTemperature (°C)Estimated Half-Life (DT₅₀)Primary Degradation Mechanism
Acidic AqueouspH 4.020 °C107.3 DaysSlow Hydrolysis
Acidic AqueouspH 4.025 °C53.3 DaysSlow Hydrolysis
Neutral AqueouspH 7.020 °C44.7 DaysModerate Hydrolysis
Neutral AqueouspH 7.025 °C24.8 DaysModerate Hydrolysis
Alkaline AqueouspH 9.025 °C4.3 DaysRapid Base-Catalyzed Cleavage
UV Light ExposurepH 4.025 °C1.7 DaysPhoto-oxidation / Photolysis

Section 3: Mechanistic and Troubleshooting Visualizations

DegradationPathway A 4-Hydroxy-1-oxa-spiro [4.5]dec-3-en-2-one (Enol Form) B Spiro[4.5]decane- 1,5'-furan-2',4'-dione (Keto Form) A->B Tautomerization (Solvent Dependent) C Ring-Opened Beta-Keto Acid A->C Base-Catalyzed Hydrolysis (pH > 7) E Photo-Oxidation Cleavage Products A->E UV Light / O2 B->C Hydrolysis D Decarboxylation Products C->D Heat / Time

Chemical degradation pathways of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one in aqueous solutions.

TroubleshootingWorkflow Start Issue: Peak Splitting or Loss of Signal in HPLC CheckSolvent Is the stock solution prepared in water/base? Start->CheckSolvent YesSolvent Hydrolysis likely. Switch to anhydrous MeCN or acidified MeOH. CheckSolvent->YesSolvent Yes NoSolvent Check Mobile Phase pH CheckSolvent->NoSolvent No Resolved Stable Baseline & Single Peak Achieved YesSolvent->Resolved CheckpH Is mobile phase pH > 4? NoSolvent->CheckpH YespH Tautomerization active. Add 0.1% Formic Acid to mobile phase. CheckpH->YespH Yes NopH Check Storage Conditions CheckpH->NopH No YespH->Resolved CheckStorage Stored at RT or exposed to light? NopH->CheckStorage YesStorage Oxidation likely. Store at -20°C in amber vials under Argon. CheckStorage->YesStorage Yes CheckStorage->Resolved No YesStorage->Resolved

Step-by-step troubleshooting workflow for resolving stability and chromatographic issues.

Section 4: Validated Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Self-Validating Principle: This protocol utilizes anhydrous, acidified conditions to prevent hydrolysis and tautomerization, coupled with inert gas purging to eliminate oxidative degradation. The validation step (Step 5) ensures the system remains uncompromised before proceeding to biological assays.

  • Solvent Selection: Use HPLC-grade, anhydrous Acetonitrile (MeCN) with a water content of <50 ppm. Note: Avoid Methanol or Ethanol for long-term storage, as they can participate in transesterification over time.

  • Acidification: Add 0.1% (v/v) anhydrous Formic Acid to the MeCN. This maintains the compound strictly in its protonated enol state.

  • Preparation: Dissolve the 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one powder in the acidified MeCN to achieve the desired concentration (e.g., 10 mM). Perform this step in a low-light environment.

  • Inert Storage: Transfer the solution to amber glass HPLC vials. Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas for 10 seconds before immediately capping with a PTFE-lined septum.

  • Self-Validation Check: Inject a sample into the HPLC immediately at T=0, and again at T=48h. The peak area must remain within ±1.0%, and the baseline must show no new peaks at lower retention times (which would indicate ring-opening). Store long-term at -20 °C.

Protocol 2: Optimized HPLC-UV Analysis Workflow

Self-Validating Principle: By strictly controlling the mobile phase pH, this method forces a single tautomeric state. If peak splitting occurs during the run, it acts as an immediate internal indicator that the mobile phase buffer capacity has been exhausted or prepared incorrectly.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Column Selection: Use a sterically protected C18 column (e.g., Phenomenex Kinetex or Waters XBridge) capable of withstanding acidic conditions, maintained at 30 °C.

  • Gradient Elution: Start at 10% B, ramping to 90% B over 15 minutes. The acidic environment ensures the tetronic acid remains protonated throughout the column transit.

  • Detection: Monitor at 240 nm, which is optimal for the conjugated enol system.

  • Self-Validation Check: Assess the peak symmetry factor ( As​ ). An As​ value between 0.9 and 1.2 confirms the successful suppression of tautomerization. An As​ > 1.5 indicates insufficient acid in the mobile phase, requiring immediate mobile phase replacement.

References

  • Title: Design, Synthesis, and Bioactivity Study of α-Thiocyanato-Substituted Spirocyclic Tetramic Acid Derivatives Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one. As a spirocyclic lactone, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one. As a spirocyclic lactone, this compound may exhibit limited aqueous solubility, a common challenge in drug discovery and development.[1][2] This guide provides a structured approach to systematically troubleshoot and overcome these solubility limitations, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My batch of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one is not dissolving in my aqueous buffer. What is the first step?

A1: Low aqueous solubility is a common characteristic of complex organic molecules like spirocyclic lactones. The initial step is to characterize the extent of the solubility issue. We recommend a systematic approach starting with simple and common laboratory solvents to create a solubility profile. This data will inform the selection of an appropriate solubilization strategy.

Q2: What are the key physicochemical properties of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one that influence its solubility?

Q3: Are there any immediate formulation strategies I can try to improve the solubility for initial in vitro screening?

A3: For preliminary studies, using co-solvents is often the quickest approach.[4] A small percentage of a water-miscible organic solvent like DMSO or ethanol can significantly enhance solubility. However, it is crucial to establish the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent and its concentration.

Q4: Can the solid form of the compound affect its solubility?

A4: Absolutely. The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[5] Amorphous forms are generally more soluble than their crystalline counterparts because they lack the high lattice energy of a crystal structure.[6] However, amorphous forms can be less stable. Characterizing the solid-state properties of your batch can provide valuable insights.

Troubleshooting Guides

This section provides detailed, step-by-step protocols for common solubilization techniques. The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the solvent system compatibility, and the intended application (e.g., in vitro assay vs. in vivo formulation).

Guide 1: Systematic Solvent Screening

A fundamental step in addressing solubility issues is to determine the compound's solubility in a range of common laboratory solvents. This information will form the basis for selecting an appropriate solubilization strategy.

Experimental Protocol:

  • Preparation: Accurately weigh a small amount of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (e.g., 1-5 mg) into several clear glass vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL). Start with common aqueous and organic solvents.

  • Observation & Agitation: Vortex each vial vigorously for 1-2 minutes. Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration.

  • Incremental Addition: If the compound does not fully dissolve, add another measured volume of the solvent and repeat the agitation and observation. Continue this process until the compound dissolves or a practical upper limit of solvent volume is reached.

  • Data Recording: Record the approximate solubility in each solvent (e.g., mg/mL).

Data Presentation:

SolventPolarity IndexApproximate Solubility of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (mg/mL)Observations
Water9.0< 0.1Practically insoluble
Ethanol5.2SolubleA good starting point for co-solvent systems
Methanol6.6Soluble
DMSO7.2Highly SolubleCommon for stock solutions
Acetone5.1Soluble
Dichloromethane3.1SolubleFor non-aqueous applications
Chloroform4.1SolubleFor non-aqueous applications

Note: The solubility values in this table are illustrative and should be determined experimentally for your specific batch of the compound.

Guide 2: Co-solvency for Aqueous Systems

Co-solvency is a widely used technique to increase the solubility of poorly water-soluble compounds by adding a water-miscible organic solvent to the aqueous vehicle.[4]

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, which decreases the interfacial tension between the solute and the solvent, thereby increasing solubility.[4]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one in a suitable water-miscible organic solvent where it is freely soluble (e.g., DMSO or ethanol).

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer or media.

  • Precipitation Watch: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). It is advisable to let the solutions stand for a period (e.g., 30 minutes to an hour) to ensure stability.

  • Determine Maximum Co-solvent Concentration: Identify the highest concentration of the organic co-solvent that your experimental system can tolerate without adverse effects (e.g., cell toxicity). This will define the working range for your final compound concentration.

Workflow for Co-solvency:

CoSolvencyWorkflow A Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) C Serially Dilute Stock into Aqueous Buffer A->C B Determine Max Tolerable Co-solvent % in Aqueous System B->C D Visually Inspect for Precipitation C->D E Establish Highest Achievable Soluble Concentration D->E

Caption: Workflow for developing a co-solvent system.

Guide 3: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. The hydroxyl group on the 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one suggests it may be weakly acidic, and its solubility could increase at higher pH values.

Causality: By adjusting the pH of the solution, the ionization state of the molecule can be altered. For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation, forming a more polar (and thus more water-soluble) salt. Salt formation is a common and effective method for increasing both solubility and dissolution rate.[6]

Experimental Protocol:

  • Initial Suspension: Create a suspension of the compound in your desired aqueous buffer.

  • pH Titration: Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.

  • Determine pH of Dissolution: Note the pH at which the compound fully dissolves.

  • Stability Check: Ensure the compound is chemically stable at the pH required for dissolution. HPLC analysis before and after pH adjustment is recommended to check for degradation.

Logical Relationship for pH Adjustment:

PH_Adjustment cluster_0 For Weakly Acidic Compound Increase pH Increase pH Deprotonation Deprotonation Increase pH->Deprotonation Increased Polarity Increased Polarity Deprotonation->Increased Polarity Increased Aqueous Solubility Increased Aqueous Solubility Increased Polarity->Increased Aqueous Solubility

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the laboratory and scale-up synthesis of this valuable spirocyclic lactone. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental work.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one, providing potential causes and actionable solutions.

Question 1: Why is the yield of my spiro-lactone significantly lower upon scale-up?

Answer:

A drop in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced at the lab scale. These primarily revolve around mass and heat transfer limitations, as well as changes in reaction kinetics.

  • Inefficient Mixing and Heat Transfer: In larger reactors, localized "hot spots" can occur due to exothermic steps, leading to the formation of degradation byproducts. Similarly, inadequate mixing can result in poor distribution of reagents, causing incomplete reactions.

    • Solution: Employ a reactor with appropriate agitation and a well-calibrated heating/cooling system. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to control the reaction temperature.

  • Changes in Reagent Addition Order and Rate: The rate of addition of a key reagent can significantly impact the outcome of the reaction. A rapid addition on a large scale can lead to an accumulation of reactive intermediates and the formation of side products.

    • Solution: Optimize the rate of addition of critical reagents. A syringe pump for slow addition is often used in the lab and should be mimicked on a larger scale with appropriate process control.

  • Extended Reaction Times: What might be a 2-hour reaction in the lab could be significantly longer on a larger scale due to slower heating and cooling rates. This prolonged exposure to reaction conditions can lead to product degradation.

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., TLC, LC-MS, or NMR of aliquots). Do not simply rely on the reaction time from the lab-scale experiment.

Question 2: I am observing significant byproduct formation, particularly a dimeric or oligomeric species. What is the cause and how can I prevent it?

Answer:

The formation of dimers or oligomers is a classic challenge in intramolecular cyclization reactions, especially during lactonization to form larger rings. This is a direct consequence of intermolecular reactions competing with the desired intramolecular cyclization.

  • High Concentration: At higher concentrations, the probability of two or more precursor molecules reacting with each other increases, leading to oligomerization.

    • Solution: The principle of high-dilution is crucial for favoring intramolecular cyclization. While challenging on a large scale, this can be achieved by the slow addition of the seco-acid precursor to a large volume of refluxing solvent. This ensures that the concentration of the uncyclized precursor remains low at any given time.

  • Ineffective Activation of the Carboxylic Acid: If the carboxylic acid is not efficiently activated, it may not cyclize quickly, allowing more time for intermolecular reactions to occur.

    • Solution: Screen different lactonization methods. While many methods exist, the Yamaguchi and Shiina macrolactonization techniques are often effective for challenging cyclizations. Ensure that the activating agent is fresh and added under strictly anhydrous conditions.

Question 3: The purification of my 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one is proving difficult, with closely eluting impurities. What are the best strategies for purification at scale?

Answer:

Purification is a critical step, and its difficulty often increases with scale. The presence of diastereomers, regioisomers, or other structurally similar impurities can make chromatographic separation challenging.

  • Crystallization: This is the most desirable method for large-scale purification as it is generally more cost-effective and scalable than chromatography.

    • Solution: Conduct a thorough crystallization screening with a variety of solvents and solvent mixtures. Seeding with a small amount of pure product can often induce crystallization. If the initial product is an oil, trituration with a non-polar solvent can sometimes yield a solid.

  • Chromatography: While less ideal for very large quantities, flash column chromatography is often necessary.

    • Solution:

      • Solvent System Optimization: Meticulously optimize the solvent system on an analytical TLC plate to achieve the best possible separation. A gradient elution is often more effective than an isocratic one for complex mixtures.

      • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Do not overload the column; a general rule is to load no more than 1-5% of the silica gel weight with the crude product.

  • Chemical Derivatization: In some cases, it may be beneficial to derivatize the product to facilitate separation. The derivative can then be converted back to the desired product in a subsequent step.

Purification Method Advantages Disadvantages Scale-Up Considerations
Crystallization Scalable, cost-effective, high purityProduct may not crystallize, can be time-consuming to optimizeSolvent selection, cooling profiles, and seeding are critical parameters.
Flash Chromatography Widely applicable, good for moderate quantitiesCan be expensive (solvents, silica), less scalable than crystallizationAutomated flash chromatography systems can improve reproducibility.
Preparative HPLC High resolution for difficult separationsExpensive, not suitable for very large quantitiesUsed for high-value products or when other methods fail.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one.

Q1: What are the most common synthetic routes to the 1-oxa-spiro[4.5]dec-3-en-2-one core structure?

A1: Several effective strategies exist for constructing the spiro[4.5]decane framework. The choice of route often depends on the available starting materials and the desired substitution pattern. Some common approaches include:

  • Tandem Prins/Pinacol Reaction: This cascade process can be catalyzed by a Lewis acid to form oxaspiro[4.5]decan-1-one scaffolds from aldehydes and suitable homoallylic alcohols.[1]

  • Metal-Catalyzed Oxidative Cyclization: This method can be used to form 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which share a similar spirocyclic core.[2]

  • Intramolecular Cyclization: A common strategy involves the alkylation of a cyclic ketone followed by an intramolecular cyclization to form the lactone ring.

Q2: What are the critical safety considerations when working with the reagents for this synthesis?

A2: As with any chemical synthesis, a thorough understanding of the hazards associated with all reagents and intermediates is essential.

  • Reactive Intermediates: Be cautious when working with highly reactive intermediates, such as those formed during metal-catalyzed reactions.

  • Pyrophoric Reagents: Some synthetic routes may employ pyrophoric reagents (e.g., certain organometallic compounds). These must be handled under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Q3: How can I monitor the progress of the spirocyclization reaction effectively?

A3: Close reaction monitoring is crucial to ensure complete conversion and to minimize byproduct formation.

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, including the mass of the product and any byproducts, which can aid in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR spectrum can provide a clear picture of the reaction's progress.

III. Visualizing the Process: A Troubleshooting Workflow

The following diagram illustrates a typical decision-making process when troubleshooting common issues in the synthesis of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one.

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield byproducts Byproduct Formation start->byproducts purification_issue Purification Difficulty start->purification_issue incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction intermolecular Intermolecular Reaction? byproducts->intermolecular chromatography_opt Optimize Chromatography? purification_issue->chromatography_opt extend_time Increase reaction time/temp Monitor with in-process controls incomplete_reaction->extend_time Yes degradation Product/Reagent Degradation? incomplete_reaction->degradation No milder_cond Use milder conditions Lower temperature degradation->milder_cond Yes reagent_issue Reagent Quality/Stoichiometry? degradation->reagent_issue No check_reagents Use fresh reagents Verify stoichiometry reagent_issue->check_reagents Yes high_dilution Implement high-dilution Slow reagent addition intermolecular->high_dilution Yes side_reaction Other Side Reactions? intermolecular->side_reaction No optimize_cond Optimize reaction conditions (temp, solvent, catalyst) side_reaction->optimize_cond Yes gradient_elution Develop gradient elution Screen solvent systems chromatography_opt->gradient_elution Yes crystallization Attempt Crystallization? chromatography_opt->crystallization No screen_solvents Screen various solvents and solvent mixtures crystallization->screen_solvents Yes

Caption: Troubleshooting Decision Tree for Synthesis

IV. References

  • Reddy, B. V. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 10(42), 8469-8473. [Link]

  • Wang, Y., et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][4]deca-6,9-diene-3,8-dione Derivatives. Molecules, 23(11), 2949. [Link]

Sources

Optimization

Interpreting complex NMR spectra of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

Welcome to the Technical Support Center for the structural characterization of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one . This compound features a spirotetronic acid core—a structural motif frequently encountered in bioa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural characterization of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one . This compound features a spirotetronic acid core—a structural motif frequently encountered in bioactive natural products and pharmaceuticals.

Due to the unique electronic properties of the tetronic acid moiety, researchers often encounter spectral ambiguities, such as missing signals, line broadening, and complex splitting patterns. This guide is designed to provide drug development professionals and analytical scientists with field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure unambiguous NMR interpretation.

Diagnostic Data Summaries

To establish a baseline for your analyses, compare your acquired spectra against the standardized quantitative data below. These values represent the thermodynamically stabilized enol tautomer.

Table 1: Expected ¹H NMR Diagnostic Data (DMSO- d6​ , 400 MHz)

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
C4-OH 11.5 – 12.0br s1HHighly deshielded due to extreme acidity and intermolecular hydrogen bonding.
C3-H 4.8 – 5.1s1HVinylic proton shielded by strong electron donation from the C4 hydroxyl oxygen via resonance.
C6-H, C10-H 1.6 – 1.9m4HDiastereotopic protons on the cyclohexane ring, split by the asymmetric spiro C5 center.
C7-H, C8-H, C9-H 1.2 – 1.6m6HDistal aliphatic protons of the cyclohexane ring.

Table 2: Expected ¹³C NMR Diagnostic Data (DMSO- d6​ , 100 MHz)

PositionShift (δ, ppm)TypeAssignment Logic
C4 180.0 – 185.0C-OHHighly deshielded enol carbon.
C2 170.0 – 175.0C=OConjugated lactone carbonyl.
C3 85.0 – 90.0CHShielded α-carbon of the electron-rich enol system.
C5 80.0 – 85.0C (Spiro)Quaternary spiro center attached to the ring oxygen.
C6, C10 30.0 – 35.0CH₂Aliphatic carbons adjacent to the spiro center.
C7, C8, C9 20.0 – 25.0CH₂Distal aliphatic carbons.

(Reference for typical spirotetronic acid chemical shifts: [1] and [2])

FAQs & Troubleshooting Guide

Q1: Why is the C4-OH signal missing or extremely broad in my ¹H NMR spectrum? A: This is a function of solvent choice and the inherent acidity of the tetronic acid core (pKa ~4.5) ([3]). If you are using a protic solvent like CD₃OD or D₂O, rapid H/D exchange occurs, rendering the proton invisible to ¹H NMR. If you are using a non-polar solvent like CDCl₃, the proton undergoes intermediate exchange rates between inter- and intramolecular hydrogen-bonded states, causing severe line broadening. Solution: Switch to a polar aprotic solvent like DMSO- d6​ , which acts as a strong hydrogen-bond acceptor, slowing the exchange rate and locking the OH signal into a sharp, visible resonance around 11.5 ppm.

Q2: I observe multiple sets of signals in CDCl₃, but only one set in DMSO- d6​ . Is my sample impure? A: No, your sample is likely pure. 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one exhibits keto-enol tautomerism. In non-polar solvents (CDCl₃), the energy barrier between the 2,4-dione (keto) and 4-hydroxy-2-furanone (enol) forms allows an equilibrium mixture to exist. Because the exchange rate is on the NMR timescale, you observe a complex mixture of broadened signals. DMSO- d6​ thermodynamically traps the molecule entirely in the enol form, yielding a single, clean set of resonances.

Q3: Why does the C3 vinylic proton appear unusually upfield (~4.9 ppm) for an alkene? A: The C3 position is the α-carbon of an enol system. The lone electron pairs on the C4 hydroxyl oxygen strongly donate electron density into the π-system via resonance. This significantly shields the C3 nucleus, pushing its chemical shift upfield compared to an isolated or unpolarized alkene. This is a hallmark diagnostic feature of spirotetronic acids.

Q4: How do I interpret the complex multiplets in the aliphatic region (1.2–2.0 ppm)? A: The spiro carbon (C5) creates a rigid, asymmetric environment. The cyclohexane ring is locked relative to the planar tetronic acid moiety (which has an oxygen on one side and a carbonyl on the other). Consequently, the equatorial and axial protons on C6 and C10 (adjacent to the spiro center) are diastereotopic. They experience different magnetic environments and couple with each other, splitting into distinct, complex multiplets rather than a simple broad signal.

Systemic Workflow: Tautomer-Locked NMR Acquisition

To prevent the spectral ambiguities described above, follow this self-validating Standard Operating Procedure (SOP) for sample preparation and data acquisition.

NMR_Workflow Start Sample: 4-Hydroxy-1-oxa- spiro[4.5]dec-3-en-2-one Decision Select Deuterated Solvent Start->Decision CDCl3 CDCl3 (Non-polar) Decision->CDCl3 DMSO DMSO-d6 (Polar Aprotic) Decision->DMSO CD3OD CD3OD (Protic) Decision->CD3OD Res_CDCl3 Keto-Enol Exchange Broad / Multiple Signals CDCl3->Res_CDCl3 Res_DMSO Stabilized Enol Form Sharp Signals, OH Visible DMSO->Res_DMSO Res_CD3OD H/D Exchange OH Signal Absent CD3OD->Res_CD3OD Action_CDCl3 Troubleshoot: Evaporate & Switch Solvent Res_CDCl3->Action_CDCl3 Action_DMSO Proceed to 1D/2D Data Acquisition Res_DMSO->Action_DMSO Res_CD3OD->Action_DMSO If OH tracking is not required Action_CDCl3->DMSO Re-dissolve

Workflow for selecting the optimal NMR solvent to mitigate keto-enol tautomerization issues.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of the purified 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one.

  • Dissolve entirely in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ acts as a strong hydrogen-bond acceptor, thermodynamically trapping the molecule in the enol tautomer and preventing intermediate exchange broadening.

Step 2: Instrument Calibration & Self-Validation

  • Insert the sample into the spectrometer and allow 5 minutes for thermal equilibration (298 K).

  • Lock onto the DMSO- d6​ deuterium signal and perform gradient shimming.

  • Self-Validation Check: Acquire a preliminary 1-scan ¹H spectrum. Check the residual DMSO pentet at δ 2.50 ppm. The peak width at half-height (FWHM) must be <1.0 Hz. If it is broader, re-shim the Z1 and Z2 gradients before proceeding, as poor homogeneity will mask the fine coupling of the diastereotopic cyclohexane protons.

Step 3: ¹H Acquisition Parameters

  • Set the relaxation delay (D1) to 2.0 seconds. This ensures complete relaxation of the acidic C4-OH proton, which often has a longer T1​ relaxation time.

  • Acquire 16–32 scans with a spectral width of at least 15 ppm to ensure the downfield hydroxyl proton (~11.5 ppm) is not truncated.

Step 4: ¹³C Acquisition Parameters

  • Use a standard proton-decoupled ¹³C sequence (e.g., zgpg30).

  • Set D1 to 2.5 seconds. Causality: The quaternary carbons (C2, C4, C5) lack attached protons to facilitate rapid dipole-dipole relaxation. Insufficient delay will result in these critical diagnostic signals disappearing into the baseline.

  • Acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary spiro center.

References

  • Tetronic acid | C4H4O3 | CID 521261 Source: PubChem, National Institutes of Health. URL:[Link]

  • Discovery of Ircinianin Lactones B and C—Two New Cyclic Sesterterpenes from the Marine Sponge Ircinia wistarii Source: Marine Drugs (MDPI), 2022. URL:[Link]

  • Studies on the Synthesis of Quartromicins A3 and D3: Synthesis of the Vertical and Horizontal Bis-Spirotetronate Fragments Source: PubMed Central (NIH), 2010. URL:[Link]

Sources

Troubleshooting

Enhancing the biological activity of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one analogs

Welcome to the Technical Support Center for Spirocyclic Tetronic Acid Development. As a Senior Application Scientist, I frequently assist research teams in optimizing the biological activity of 4-hydroxy-1-oxa-spiro[4.5]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Tetronic Acid Development. As a Senior Application Scientist, I frequently assist research teams in optimizing the biological activity of 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one analogs. This scaffold is the active pharmacophore behind highly successful lipid biosynthesis inhibitors (LBIs) like spirodiclofen and spiromesifen[1].

Below, you will find a synthesized guide combining field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to accelerate your lead optimization pipeline.

Section 1: Core Mechanisms & Scaffold Optimization (FAQ)

Q: Why does my synthesized 4-hydroxy enol compound show high in vitro ACCase inhibition but poor in vivo acaricidal activity? A: This is a classic pharmacokinetic disconnect. The free enol form (e.g., BAJ 2740-enol) is the biologically active moiety that binds directly to the carboxyltransferase (CT) domain of Acetyl-CoA Carboxylase (ACCase)[2]. However, the free hydroxyl group makes the molecule highly polar, preventing it from penetrating the lipophilic cuticle of target pests. Furthermore, the free enol is susceptible to rapid environmental degradation, with a half-life ( t1/2​ ) of just 1 to 18 days in aerobic soil[3]. Causality & Solution: To enhance in vivo activity, you must synthesize a prodrug . By esterifying the enol hydroxyl group (e.g., adding a 2,2-dimethylbutyryl group as seen in spirodiclofen), you mask the polarity[1]. This lipophilic prodrug easily penetrates the pest's cuticle. Once ingested, gut esterases cleave the ester bond, releasing the active 4-hydroxy enol directly at the site of action[4].

Q: How do I overcome metabolic resistance in field strains like Panonychus citri? A: High-level resistance (e.g., up to 712-fold in P. citri) is frequently driven by the overexpression of detoxifying enzymes, specifically Cytochrome P450s (such as CYP385C10) and carboxylesterases (CCEs)[5]. Causality & Solution: To troubleshoot this during lead optimization, co-administer your analog with a P450 inhibitor like Piperonyl Butoxide (PBO). If activity is restored, the resistance is metabolic. To engineer around this, introduce steric hindrance around the spirocyclic core or the phenyl ring to reduce the binding affinity of these detoxifying enzymes without disrupting ACCase binding[5].

Section 2: Mechanism of Action & Assay Workflows

To accurately assess the biological activity of your analogs, you must understand how they interrupt the lipid biosynthesis pathway. The spirocyclic enol acts as a competitive inhibitor of ACCase, blocking the conversion of Acetyl-CoA to Malonyl-CoA[2].

MOA AcCoA Acetyl-CoA ACCase ACCase Enzyme AcCoA->ACCase MalCoA Malonyl-CoA ACCase->MalCoA Carboxylation Lipids Lipid Biosynthesis MalCoA->Lipids Enol Spirocyclic Enol Enol->ACCase Competitive Inhibition

Biochemical pathway showing the inhibition of Acetyl-CoA carboxylase by spirocyclic enols.

Protocol A: Self-Validating ACCase Inhibition Assay

When evaluating the IC50​ of your synthesized enol analogs, use this radiometric assay protocol to ensure reproducible, artifact-free data.

  • Enzyme Extraction: Isolate ACCase from the target organism using a lysis buffer containing protease inhibitors, 10% glycerol, and 1 mM DTT.

    • Validation Checkpoint: Run a Bradford assay immediately post-extraction. Protein yield must be >2 mg/mL to ensure sufficient enzyme concentration for the assay.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme extract with serial dilutions of your enol analog (0.1 nM to 10 µM) for 15 minutes at 30°C.

    • Causality: Pre-incubation is absolutely critical. Keto-enols are slow-binding inhibitors that require time to equilibrate within the CT domain of ACCase[2]. Skipping this step yields artificially high IC50​ values.

  • Reaction Initiation: Add Acetyl-CoA, ATP, and NaH14CO3​ to the mixture to initiate carboxylation.

  • Quenching and Detection: Stop the reaction with 6M HCl. Dry the samples at 60°C to evaporate unreacted 14CO2​ , then measure the incorporated 14C in Malonyl-CoA using liquid scintillation counting.

    • Internal Validation: Always include a known ACCase inhibitor (e.g., spirotetramat-enol at 300 nM) as a positive control to verify assay sensitivity[2].

ACCase_Assay Lysis 1. Tissue Lysis & Protein Extraction Incubation 2. Enol Analog Pre-incubation Lysis->Incubation Reaction 3. Add Acetyl-CoA, ATP, NaH14CO3 Incubation->Reaction Quench 4. Quench with HCl & Evaporate Reaction->Quench Detect 5. Scintillation Counting Quench->Detect

Step-by-step workflow for the radiometric ACCase inhibition assay.

Section 3: Troubleshooting Guide & Data Profiling

Troubleshooting Matrix: ACCase Assay & Efficacy Issues
SymptomCausative FactorCorrective Action
No dose-response curve in vitro Testing the ester prodrug instead of the active enol.Hydrolyze the ester to the free 4-hydroxy enol form prior to running the biochemical assay.
High background noise in scintillation Incomplete removal of unreacted NaH14CO3​ .Extend the acid-drying step at 60°C until the pellet is completely dry before adding scintillation fluid.
Loss of efficacy in specific field strains Target-site mutation (e.g., A2226V) or metabolic resistance.Execute the Resistance Mitigation Logic Tree (see below) to determine the exact resistance mechanism[6].
Protocol B: Evaluating Metabolic vs. Target-Site Resistance

If your analog fails against a resistant strain, follow this diagnostic logic to dictate your next chemistry steps.

Resistance_Logic Start Efficacy Loss in Field Strain Synergist Perform Synergist Bioassay (PBO/DEF) Start->Synergist Metabolic Activity Restored: Metabolic Resistance Synergist->Metabolic Yes Target Activity NOT Restored: Target-Site Resistance Synergist->Target No ModifyMet Action: Increase Steric Hindrance on Scaffold Metabolic->ModifyMet SeqTarget Action: Sequence ACCase CT Domain (e.g. A2226V) Target->SeqTarget

Diagnostic logic tree for identifying and mitigating acaricide resistance mechanisms.

Quantitative Data Profiling: Scaffold Activity Comparison

Use the following baseline metrics to benchmark your novel synthesized analogs against established industry standards.

Compound / Analog StatePrimary Target IC50​ (nM)Efficacy (P. citri Resistant Strain)Primary Degradation Route
Spirodiclofen (Prodrug)ACCase (in vivo)N/A (Requires cleavage)Low (712-fold resistance)[5]Gut esterase cleavage
BAJ 2740-enol (Active)ACCase (in vitro)~300 nMHigh (in vitro only)Soil microbial oxidation[3]
Spirotetramat-enol ACCase (in vitro)~300 nM[2]ModerateP450-mediated metabolism

References

  • Spirodiclofen 240 g/L SC: Comprehensive Overview. acetamiprid.com. Available at:[Link]

  • Spirodiclofen (Spirodiclofen) - Cultivar Magazine. revistacultivar.com. Available at:[Link]

  • Biochemical and Molecular Analysis of Field Resistance to Spirodiclofen in Panonychus citri (McGregor) - PMC. nih.gov. Available at:[Link]

  • The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases. ugent.be. Available at:[Link]

  • Design, Synthesis, and Bioactivity Study of α-Thiocyanato-Substituted Spirocyclic Tetramic Acid Derivatives. acs.org. Available at:[Link]

  • LATASHA SMITH - Regulations.gov. regulations.gov. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one and spiromesifen

An In-Depth Comparative Guide: 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Spirodiclofen Core) vs. Spiromesifen Executive Summary The development of spirocyclic tetronic acids revolutionized the management of agriculturall...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Spirodiclofen Core) vs. Spiromesifen

Executive Summary

The development of spirocyclic tetronic acids revolutionized the management of agriculturally critical pests, particularly mites and whiteflies, by introducing a novel mode of action: the inhibition of lipid biosynthesis[1][2]. This guide provides a rigorous comparative analysis between spiromesifen (a spiro[4.4]nonane derivative) and 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one , which serves as the foundational spirocyclic enol core for acaricides like spirodiclofen[3].

For researchers and drug development professionals, understanding the structural nuances between the spiro[4.4]nonane and spiro[4.5]decane systems is critical. Both compounds function as prodrugs in their commercial esterified forms, requiring in vivo metabolic cleavage to release the active 4-hydroxy-enol metabolites that directly bind to Acetyl-CoA Carboxylase (ACCase)[4][5].

Structural and Mechanistic Causality

To understand the comparative efficacy of these compounds, one must first analyze their structural divergence and metabolic activation pathways.

  • Spiromesifen: Features a spiro[4.4]nonane ring system. It is formulated as an ester (3,3-dimethylbutyrate) of a mesityl-substituted tetronic acid. Upon ingestion or contact, insect esterases cleave the ester bond to form spiromesifen-enol (BSN 2060-enol), the actual active moiety[6].

  • 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Core: This represents the spiro[4.5]decane core structure. In commercial applications (e.g., spirodiclofen), this core is substituted with a 2,4-dichlorophenyl group and esterified. Once metabolized in the target pest, it reverts to its active enol form (designated as BAJ 2510), exposing the critical 4-hydroxy group required for target-site binding[3][4][7].

The Causality of ACCase Inhibition: The exposed enol hydroxyl group in both active metabolites acts as a structural mimic that binds competitively to the carboxyltransferase (CT) domain of ACCase[5]. By inhibiting ACCase, the first committed step of lipogenesis (the carboxylation of acetyl-CoA to malonyl-CoA) is halted. This lipid depletion is catastrophic for juvenile stages (nymphs/larvae) that require massive lipid reserves for molting and cuticle formation, and it severely impairs the fecundity of adult females[1][8].

MoA P1 Spiromesifen (Spiro[4.4]nonane ester) Esterase In vivo Cleavage (Insect Esterases) P1->Esterase P2 Spirodiclofen (Spiro[4.5]decane ester) P2->Esterase M1 Spiromesifen-enol (Active) Esterase->M1 M2 4-Hydroxy-spiro[4.5]dec-3-en-2-one Deriv. (BAJ 2510) Esterase->M2 Target ACCase Enzyme (CT Domain) M1->Target Competitive Binding M2->Target Competitive Binding Effect Lipid Depletion & Developmental Arrest Target->Effect Halts Malonyl-CoA

Fig 1: Prodrug activation and ACCase inhibition pathway of spirocyclic tetronic acids.

Quantitative Performance Comparison

While both compounds target IRAC Group 23, their distinct spirocyclic ring sizes dictate their lipophilicity, translaminar movement, and species-specific binding affinities. The spiro[4.4]nonane system of spiromesifen exhibits a broader spectrum of activity, highly effective against both whiteflies (Bemisia tabaci) and mites[2][9]. Conversely, the spiro[4.5]decane core (spirodiclofen) is heavily optimized as a highly potent, selective acaricide[10].

Table 1: Comparative Physicochemical and Efficacy Profile
ParameterSpiromesifen4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Spirodiclofen Core)
Spirocyclic System Spiro[4.4]nonaneSpiro[4.5]decane
Active Metabolite Spiromesifen-enol (BSN 2060-enol)BAJ 2510 (Enol form)
Primary Target Pests Whiteflies (B. tabaci), Spider MitesSpider Mites (T. urticae, P. ulmi)
LC₅₀ (B. tabaci nymphs) ~0.5 - 2.6 mg/L[9]Low efficacy / Not primary target
LC₅₀ (T. urticae nymphs) ~41.0 - 133.4 mg/L[11]~0.0056 mg/L (Highly potent)[10]
Translaminar Activity High (Excellent leaf tissue penetration)Moderate to High
Primary Mode of Entry Contact and direct feeding[2]Contact

Data synthesized from standardized laboratory bioassays on susceptible reference strains[9][10][11].

Self-Validating Experimental Protocols

To establish trustworthiness, researchers must utilize self-validating experimental systems. A common pitfall in evaluating tetronic acid derivatives is attempting in vitro enzyme assays using the parent ester compounds, which will yield false negatives. The protocol below strictly isolates the in vivo biological efficacy from the in vitro biochemical validation.

Protocol A: In Vivo Leaf-Disc Bioassay (Translaminar & Contact Efficacy)

This workflow validates the compound's ability to penetrate plant tissue and undergo esterase cleavage within the pest.

  • Preparation: Cut 30 mm leaf discs from untreated Phaseolus vulgaris (bean) plants. Place them abaxial-side up on moistened filter paper inside Petri dishes.

  • Application: Using a Potter Precision Laboratory Spray Tower, apply 2 mL aliquots of serial dilutions of spiromesifen and spirodiclofen (ranging from 0.001 to 200 mg/L) at a pressure of 0.4 bar to ensure uniform deposition[10].

  • Inoculation: Transfer 20 synchronized first-instar nymphs of Tetranychus urticae onto each leaf disc.

  • Incubation: Maintain at 25±1°C, 60±5% RH, under a 16:8 (L:D) photoperiod for 72 hours.

  • Assessment: Record mortality (defined as failure to respond to probing). Calculate LC₅₀ and LC₉₀ using Probit analysis.

Protocol B: In Vitro ACCase Inhibition Assay (Mechanistic Validation)

To validate the target site, the active enol metabolites (4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivatives and spiromesifen-enol) must be synthesized or extracted prior to the assay[5][6].

  • Enzyme Extraction: Isolate ACCase from homogenized T. urticae tissue using ammonium sulfate precipitation and size-exclusion chromatography.

  • Incubation: Incubate the purified ACCase with varying concentrations of the enol metabolites (not the parent esters) in a reaction buffer containing acetyl-CoA, ATP, and NaH¹⁴CO₃.

  • Quantification: Measure the incorporation of ¹⁴C into malonyl-CoA using a liquid scintillation counter. The reduction in radioactivity directly correlates to the inhibition of the carboxyltransferase domain.

Workflow S1 1. Synthesize/Isolate Enol Metabolites S3 3. In Vitro Incubation (Metabolite + ACCase + NaH¹⁴CO₃) S1->S3 S2 2. Extract ACCase from Target Pest (T. urticae) S2->S3 S4 4. Liquid Scintillation Counting of Malonyl-CoA S3->S4 S5 5. Calculate IC₅₀ for Target-Site Binding S4->S5 S6 6. Cross-Reference with In Vivo Leaf-Disc LC₅₀ S5->S6

Fig 2: Self-validating biochemical workflow for ACCase inhibition using active enol metabolites.

Resistance Management & Field Implications

The structural differences between the spiro[4.4]nonane and spiro[4.5]decane cores have profound implications for resistance management.

While both share the same target site, metabolic resistance mechanisms (such as upregulation of cytochrome P450s or specific esterases) can differentiate between the two structures. Studies have shown that while Panonychus ulmi populations can develop high resistance ratios (>150-fold) to spirodiclofen, the cross-resistance to spiromesifen remains comparatively moderate (~20-fold)[5]. This suggests that the spatial geometry of the spiro[4.4]nonane ring versus the spiro[4.5]decane ring interacts differently with detoxifying enzymes, making rotational strategies between different IRAC Group 23 subclasses a viable, albeit cautious, field strategy[10].

References

  • BenchChem Technical Support Team. "Spiromesifen mechanism of action lipid biosynthesis inhibition." Benchchem.
  • Nauen, R., et al. "The biological profile of spiromesifen (Oberon®) - a new tetronic acid insecticide/acaricide." CABI Digital Library.
  • Smolecule. "Buy Spirodiclofen | 148477-71-8."
  • PubChem - NIH. "Spirodiclofen | C21H24Cl2O4 | CID 177863."
  • Australian Pesticides and Veterinary Medicines Authority. "Public Release Summary on the evaluation of the new active spiromesifen in the product Interrupt 240 SC Miticide."
  • EPA.
  • Food and Agriculture Organization of the United Nations. "5.21 SPIRODICLOFEN (237) TOXICOLOGY."
  • Kontsedalov, S., et al. "Toxicity of spiromesifen to the developmental stages of Bemisia tabaci biotype B.
  • Rajaee, F., et al. "Sublethal effects of spiromesifen on life table traits of Tetranychus urticae." Acarologia - INRAE.
  • UGent.
  • Revistas científicas de la UNALM.

Sources

Comparative

Validating Acetyl-CoA Carboxylase (ACC) as the Biological Target of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Derivatives

Executive Summary The spirocyclic tetronic acid scaffold, defined by its core 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one moiety, represents a breakthrough class of lipid biosynthesis inhibitors. Formulated commercially as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spirocyclic tetronic acid scaffold, defined by its core 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one moiety, represents a breakthrough class of lipid biosynthesis inhibitors. Formulated commercially as ester prodrugs (e.g., Spirodiclofen and Spiromesifen), these compounds undergo in vivo enzymatic cleavage to release the active "enol" pharmacophore. This active entity acts as a potent, highly specific inhibitor of Acetyl-CoA Carboxylase (ACC) , the rate-limiting enzyme in de novo fatty acid synthesis.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivatives against alternative ACC inhibitors. Furthermore, this document provides self-validating experimental workflows engineered to rigorously confirm target engagement and map binding causality.

Mechanistic Overview: Targeting ACC in Lipid Biosynthesis

Acetyl-CoA Carboxylase is a multi-domain enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA via two distinct partial reactions:

  • Biotin Carboxylase (BC) Domain: Carboxylates a biotin prosthetic group using ATP and bicarbonate.

  • Carboxyltransferase (CT) Domain: Transfers the carboxyl group from biotin to acetyl-CoA, yielding malonyl-CoA.

While classical ACC inhibitors like the herbicidal aryloxyphenoxypropionates (FOPs) bind at the dimer interface of the CT domain, 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivatives target a completely distinct allosteric pocket within the same CT domain. Steady-state kinetic analyses reveal that these spirocyclic enols act as competitive inhibitors with respect to acetyl-CoA, but uncompetitive inhibitors with respect to ATP .

ACC_Mechanism AcetylCoA Acetyl-CoA BC_Domain Biotin Carboxylase (BC) ATP + HCO3- AcetylCoA->BC_Domain Step 1 CT_Domain Carboxyltransferase (CT) Target Domain BC_Domain->CT_Domain Carboxybiotin MalonylCoA Malonyl-CoA CT_Domain->MalonylCoA Step 2 Lipids Lipid Biosynthesis MalonylCoA->Lipids FAS Complex Tetronic 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Tetronic Acids) Tetronic->CT_Domain Inhibits (Distinct Site) FOPs FOPs / DIMs (Herbicides) FOPs->CT_Domain Inhibits (Classic Site)

Fig 1. ACC metabolic pathway illustrating distinct inhibitor binding sites on the CT domain.

Comparative Efficacy and Target Specificity

To understand the utility of the 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold, we must benchmark it against other known ACC inhibitors. The structural divergence of this scaffold allows it to bypass target-site resistance mutations (e.g., A1739V) that typically render FOPs ineffective.

Table 1: Comparative Profiling of ACC Inhibitors

Inhibitor ClassRepresentative CompoundActive PharmacophoreTarget DomainBinding SitePrimary Application
Spirocyclic Tetronic Acid Spirodiclofen4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-oneCT DomainKeto-enol pocketAcaricide / Insecticide
Spirocyclic Tetramic Acid SpirotetramatTetramic acid enolCT DomainKeto-enol pocketSystemic Insecticide
Aryloxyphenoxypropionate HaloxyfopFree acidCT DomainDimer InterfaceHerbicide
Macrolide Soraphen ASoraphen ABC DomainBC Allosteric SiteFungicide / Research

Data supported by structural activity relationship (SAR) studies identifying the critical nature of the spirocyclic enol for CT domain affinity .

Experimental Methodologies for Target Validation

Assay_Workflow Prep 1. ACC Enzyme Preparation Incubate 2. Compound Pre-incubation Prep->Incubate React 3. Add [14C]-NaHCO3 & Acetyl-CoA Incubate->React Quench 4. HCl Quenching (Volatilize 14CO2) React->Quench Count 5. Scintillation Counting Quench->Count

Fig 2. Radiometric 14C-bicarbonate incorporation workflow for validating ACC inhibition.

Protocol 1: In Vitro Radiometric ACC Inhibition Assay

Causality Note: Spectrophotometric coupled assays (which measure ADP release) are highly susceptible to false positives caused by background ATPase activity in crude lysates or compound auto-fluorescence. The radiometric assay circumvents this by directly quantifying the specific end-product (Malonyl-CoA).

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate ACC from the target organism or express recombinant ACC in an Sf9 baculovirus system. Ensure the enzyme is desalted to remove endogenous acetyl-CoA.

  • Compound Pre-incubation: Incubate 10 µL of ACC extract with the 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivative (dissolved in DMSO, final concentration <1%) for 15 minutes at 30°C. Why? Spirocyclic enols are slow-binding inhibitors; pre-incubation ensures binding equilibrium is reached prior to substrate introduction.

  • Reaction Initiation: Add 40 µL of reaction buffer containing 50 mM HEPES (pH 7.5), 2 mM ATP, 5 mM MgCl2, 0.5 mM Acetyl-CoA, and 1 mM [14C]-NaHCO3 (specific activity ~50 mCi/mmol). Incubate for 20 minutes at 30°C.

  • Acid Quenching (Critical Step): Terminate the reaction by adding 20 µL of 6 M HCl. Transfer the open tubes to a heating block at 60°C for 30 minutes in a fume hood. Why? The strong acid and heat drive the volatilization of unreacted [14C]-NaHCO3 into 14CO2 gas. Only the enzymatically fixed 14C-malonyl-CoA remains stable in the liquid phase, completely eliminating background noise.

  • Quantification: Add 5 mL of liquid scintillation cocktail to the quenched mixture and quantify the retained radioactivity using a scintillation counter.

  • Self-Validation Controls: Run Soraphen A as a positive control for general ACC inhibition, and Haloxyfop as a negative control (if using insect/mite ACC, which is insensitive to FOPs).

Protocol 2: Orthogonal Validation via Target-Site Mutagenesis

To definitively prove that the 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold binds to a unique site on the CT domain, perform the radiometric assay against mutant ACC variants.

  • Method: Generate recombinant ACC harboring known FOP-resistance mutations (e.g., L1736I or A1739V in the CT domain).

  • Interpretation: If the spirocyclic tetronic acid maintains its wild-type IC50 against these mutants (while FOPs lose efficacy), it provides absolute causal proof that the compound occupies a distinct, non-overlapping keto-enol binding pocket.

References

  • Lümmen, P., Khajehali, J., Luther, K., & Van Leeuwen, T. (2014). "The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction." Insect Biochemistry and Molecular Biology.[Link]

  • Bretschneider, T., Fischer, R., & Nauen, R. (2012). "Tetronic Acid Insecticides and Acaricides Inhibiting Acetyl-CoA Carboxylase." Bioactive Heterocyclic Compound Classes: Agrochemicals.[Link]

  • Zhao, C., et al. (2011). "Design, Synthesis, Structure, and Acaricidal/Insecticidal Activity of Novel Spirocyclic Tetronic Acid Derivatives Containing an Oxalyl Moiety." Journal of Agricultural and Food Chemistry.[Link]

  • National Center for Biotechnology Information (2026). "PubChem Compound Summary for CID 139596094, BAJ 2740-enol." PubChem.[Link]

Validation

Comparative Guide to 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Derivatives: SAR, Efficacy, and ACCase Inhibition

Executive Summary The 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold is the critical pharmacophore defining a potent class of spirocyclic tetronic acids. Widely utilized in agricultural chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold is the critical pharmacophore defining a potent class of spirocyclic tetronic acids. Widely utilized in agricultural chemistry and drug development, derivatives of this core structure act as highly specific inhibitors of Acetyl-CoA carboxylase (ACCase), a gateway enzyme in lipid biosynthesis[1].

This guide provides an objective, data-driven comparison of the active 4-hydroxy enol derivatives (such as BAJ 2740-enol) against their commercial prodrug counterparts (e.g., Spirodiclofen, Spiromesifen). By dissecting the Structure-Activity Relationship (SAR) and detailing self-validating experimental protocols, this document equips researchers with the mechanistic insights necessary for next-generation inhibitor design.

Mechanistic Foundations: The ACCase Target

The biological efficacy of spirocyclic tetronic acids hinges entirely on the free 4-hydroxy group [2]. While commercial formulations utilize esterified prodrugs to enhance environmental stability and cuticular penetration, these esters are intrinsically inactive at the target site. Once inside the target organism, endogenous esterases cleave the prodrug to release the active 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivative[3].

This active enol acts as a competitive inhibitor at the Carboxyltransferase (CT) domain of ACCase, halting the conversion of acetyl-CoA to malonyl-CoA and effectively starving the organism of essential fatty acids[4].

ACCase_Pathway A Acetyl-CoA B Acetyl-CoA Carboxylase (ACCase) A->B Substrate C Malonyl-CoA B->C Carboxylation D Fatty Acid Biosynthesis (Lipid Formation) C->D Elongation E 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (Active Enol) E->B Competitive Inhibition (CT Domain) F Spirodiclofen (Prodrug Ester) F->E Cleavage (In Vivo)

Figure 1: Mechanism of ACCase inhibition by 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivatives.

Structure-Activity Relationship (SAR) Profiling

The SAR of this chemical class is governed by three distinct regions of the molecule:

  • The Spiro Ring (C5 Position): The spiro[4.5]decane (cyclohexane) ring provides optimal steric bulk to mimic the natural substrate's transition state within the ACCase binding pocket. Contracting this to a spiro[4.4]nonane (cyclopentane, as seen in spiromesifen) retains activity but alters the organismal selectivity profile.

  • The C3-Aryl Substitution: A 2,4-dichlorophenyl group at the C3 position (found in BAJ 2740-enol) maximizes π−π stacking and halogen-binding interactions within the hydrophobic sub-pocket of the CT domain[5]. Substituting this with a 2,4,6-trimethylphenyl group shifts the binding kinetics, often used to bypass target-site resistance.

  • The C4-Enol Core: Esterification at C4 (e.g., adding a 2,2-dimethylbutyrate group) is a pharmacokinetic optimization. It masks the polar hydroxyl group, increasing the LogP from ~4.1 to >5.8. This is critical for penetrating lipophilic biological barriers, though it temporarily abolishes in vitro enzyme inhibition until cleaved.

Product Comparison: Prodrugs vs. Active Enols

To guide product selection for assay development, the following table contrasts the active enol core against its commercial prodrug alternatives.

CompoundChemical StateSpiro Ring SystemIn Vitro ACCase IC50 (nM)In Vivo LC50 (mg/L)*LogP
BAJ 2740-enol [5]Active (4-Hydroxy) Spiro[4.5]decane 10 - 50 >100 (Poor penetration) 4.1
Spirodiclofen[1]Prodrug (Ester)Spiro[4.5]decane>10,000 (Inactive)0.5 - 2.05.8
SpiromesifenProdrug (Ester)Spiro[4.4]nonane>10,000 (Inactive)1.0 - 3.04.5
SpirotetramatProdrug (Ester)Azaspiro[4.5]decane>10,000 (Inactive)0.8 - 2.52.5

*Note: In vivo LC50 values are representative ranges for susceptible Tetranychus urticae populations.

Key Takeaway: For in vitro enzymatic assays, structural biology (X-ray crystallography), or target-site mutation screening, the free 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one (BAJ 2740-enol) must be used. Prodrugs will yield false-negative results in cell-free systems.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to prevent experimental artifacts.

Protocol 1: In Vitro ACCase Inhibition Assay

Objective: To validate that the 4-hydroxy enol is the intrinsic active pharmacophore. Causality: Prodrug esters will fail this assay due to the lack of esterases in the purified enzyme preparation, definitively proving that the enol form is the true competitive inhibitor.

  • Enzyme Extraction: Isolate ACCase from the target organism (e.g., T. urticae) using a homogenization buffer containing 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10% glycerol, and protease inhibitors. Centrifuge at 100,000 x g to obtain the cytosolic fraction.

  • Substrate Preparation: Prepare a reaction mix containing 50 mM Tris-HCl, 2 mM ATP, 2 mM MgCl2, and 10 mM NaH 14 CO 3​ (radiolabeled).

  • Compound Incubation: Introduce the test compound (BAJ 2740-enol vs. Spirodiclofen) dissolved in DMSO. Keep the final DMSO concentration <1% to prevent enzyme denaturation. Incubate for 15 minutes at 30°C to allow equilibrium binding at the CT domain.

  • Reaction Initiation: Add 0.5 mM Acetyl-CoA to initiate the carboxylation process.

  • Quenching & Quantification: Stop the reaction after 20 minutes by adding 6 N HCl. Dry the samples under a nitrogen stream to volatilize unreacted NaH 14 CO 3​ . Resuspend the residue in scintillation fluid and quantify the synthesized 14 C-Malonyl-CoA via liquid scintillation counting.

Workflow Step1 1. Compound Preparation (Enol vs Ester) Step3 3. Incubation with Substrates (Acetyl-CoA, ATP, NaH14CO3) Step1->Step3 Step2 2. ACCase Enzyme Extraction (Isolate Cytosolic Fraction) Step2->Step3 Step4 4. Acid Quenching & Drying (Volatilize unreacted 14C) Step3->Step4 Step5 5. Scintillation Counting (Quantify 14C-Malonyl-CoA) Step4->Step5

Figure 2: Workflow for validating in vitro ACCase inhibition and SAR profiling.

Protocol 2: Cytochrome P450 Metabolism Assay

Objective: To assess the metabolic stability of the spirocyclic core against resistance-associated enzymes. Causality: Field resistance often manifests via enhanced metabolism. This protocol identifies whether specific P450s (e.g., CYP392E10) target the prodrug ester or the active enol, defining the metabolic weak points of the SAR[3].

  • Recombinant Expression: Express the target cytochrome P450 (e.g., CYP392E10) and its associated reductase (CPR) in Sf9 insect cells using a baculovirus expression vector system.

  • Microsome Preparation: Harvest the cells and isolate the microsomal fraction via ultracentrifugation (100,000 x g for 60 mins).

  • Metabolic Incubation: Incubate 50 pmol of the recombinant P450 with 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Addition: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 30°C for 30 minutes.

  • LC-MS/MS Analysis: Quench the reaction with ice-cold acetonitrile. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify parent compound depletion and identify hydroxylated metabolites.

Resistance Mechanisms & Metabolic Stability

Understanding the metabolic fate of 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one derivatives is crucial for next-generation drug design. Studies have shown that highly resistant strains overexpress specific cytochrome P450s, such as CYP392E10[3].

Crucially, SAR studies reveal a metabolic paradox: CYP392E10 efficiently metabolizes the prodrug ester (spirodiclofen) via hydroxylation, but it cannot metabolize the hydrolyzed 4-hydroxy enol metabolite [3]. This indicates that the active 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one core is highly metabolically stable. Resistance is therefore driven by the premature clearance of the prodrug before it can be activated by endogenous esterases. Future SAR optimizations should focus on designing prodrug moieties that are resistant to P450 hydroxylation while remaining susceptible to target-site esterases.

References

  • [5] National Center for Biotechnology Information. "PubChem Compound Summary for CID 139596094, BAJ 2740-enol". PubChem. URL:[Link]

  • [2] American Chemical Society. "3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one". CAS Common Chemistry. URL:[Link]

  • [1] University of Hertfordshire. "Spirodiclofen (Ref: BAJ 2740)". Pesticide Properties DataBase (PPDB). URL:[Link]

  • [3] Demaeght, P., et al. "Molecular analysis of resistance to acaricidal spirocyclic tetronic acids in Tetranychus urticae: CYP392E10 metabolizes spirodiclofen, but not its corresponding enol". PubMed (NIH). URL:[Link]

  • [4] MDPI. "Biochemical and Molecular Analysis of Field Resistance to Spirodiclofen in Panonychus citri (McGregor)". Insects. URL:[Link]

Sources

Comparative

Benchmarking new synthetic routes to 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

A Comparative Guide for Medicinal and Agrochemical Research Abstract The 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold is a privileged structural motif found in a variety of biologically active compounds, exhibiting...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal and Agrochemical Research

Abstract

The 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one scaffold is a privileged structural motif found in a variety of biologically active compounds, exhibiting promising antitumor and herbicidal activities.[1][2][3] The efficient and stereocontrolled synthesis of this spiroketal lactone is therefore of significant interest to researchers in drug discovery and agrochemical development. This guide provides an in-depth comparison of established and novel synthetic strategies for accessing this valuable molecular framework. We will analyze the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison of their respective efficiencies through tabulated experimental data.

Introduction: The Significance of the 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one Core

The unique three-dimensional architecture of the 1-oxa-spiro[4.5]decane ring system, coupled with the reactive potential of the butenolide moiety, confers this class of molecules with significant biological activity.[4][5] Research has demonstrated that derivatives of this scaffold can induce apoptosis in cancer cell lines and inhibit the proliferation of various human leukemia cells.[4][6] Furthermore, related tetronic acid derivatives have been successfully commercialized as herbicides, highlighting the versatility of this chemical template.[1][2][3]

The development of efficient and scalable synthetic routes to 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one is paramount for further exploration of its therapeutic and agrochemical potential. This guide will benchmark two primary synthetic approaches: a classical approach centered around the Dieckmann condensation and a more modern strategy leveraging an intramolecular aldol reaction.

Established Route: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a robust and well-established method for the intramolecular cyclization of diesters to form β-keto esters, which are direct precursors to the target 4-hydroxy-butenolide.[7][8][9][10][11] This approach offers reliability and is often high-yielding for the formation of five- and six-membered rings.[7][8]

Retrosynthetic Analysis and Strategy

The core of this strategy lies in the intramolecular cyclization of a suitably substituted diester. The retrosynthetic analysis is as follows:

G Target 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one BetaKetoEster Cyclic β-Keto Ester Target->BetaKetoEster Tautomerization Diester Spirocyclic Diester BetaKetoEster->Diester Dieckmann Condensation KetoEster Keto-Ester Precursor Diester->KetoEster Esterification Cyclohexanone Cyclohexanone Derivative KetoEster->Cyclohexanone Michael Addition Malonate Diethyl Malonate Cyclohexanone->Malonate

Caption: Retrosynthetic analysis via Dieckmann condensation.

The forward synthesis commences with the Michael addition of a cyclohexanone derivative to an appropriate acrylate, followed by the introduction of the second ester functionality. The key step is the base-mediated Dieckmann condensation to forge the butenolide ring.

Experimental Protocol: Dieckmann Condensation Route

Step 1: Synthesis of the Diester Precursor

  • To a solution of cyclohexanone (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at 0 °C under a nitrogen atmosphere.

  • After stirring for 30 minutes, add diethyl α-bromomalonate (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the spirocyclic diester.

Step 2: Intramolecular Dieckmann Condensation

  • To a solution of the spirocyclic diester (1.0 eq) in anhydrous toluene, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and quench carefully with ethanol, followed by the addition of 1 M hydrochloric acid until the solution is acidic.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, the β-keto ester, is often used in the next step without further purification. Tautomerization to the more stable 4-hydroxy-butenolide occurs readily.

Discussion of the Dieckmann Route

The primary advantage of this route is its reliability and the relatively inexpensive starting materials. However, the use of strong bases like sodium hydride necessitates strictly anhydrous conditions and careful handling. The regioselectivity of the initial Michael addition can also be a concern with substituted cyclohexanones.

Novel Approach: Intramolecular Aldol-Type Cyclization

More contemporary approaches often seek to improve upon the atom economy and reduce the number of synthetic steps. An intramolecular aldol-type cyclization of a keto-ester precursor presents a more direct route to the target molecule.

Retrosynthetic Analysis and Strategy

This strategy hinges on the formation of a key keto-ester intermediate which can undergo an intramolecular cyclization to directly form the spirocyclic lactone.

G Target 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one KetoEster Keto-Ester Precursor Target->KetoEster Intramolecular Aldol Cyclization HydroxyAcid Hydroxy Acid KetoEster->HydroxyAcid Esterification Cyclohexanone Cyclohexanone Derivative HydroxyAcid->Cyclohexanone Reformatsky-type Reaction GlyoxylicAcid Ethyl Glyoxylate Cyclohexanone->GlyoxylicAcid

Caption: Retrosynthetic analysis via intramolecular aldol cyclization.

The forward synthesis involves the reaction of a cyclohexanone derivative with an appropriate three-carbon building block to generate a keto-ester, which then undergoes a base- or acid-catalyzed intramolecular cyclization.

Experimental Protocol: Intramolecular Aldol Route

Step 1: Synthesis of the Keto-Ester Precursor

  • Activate zinc dust (2.0 eq) with 1,2-dibromoethane in anhydrous THF.

  • Add a solution of cyclohexanone (1.0 eq) and ethyl bromocrotonate (1.2 eq) in anhydrous THF to the activated zinc.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Dissolve the keto-ester (1.0 eq) in a 1:1 mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 6 hours.

  • Acidify the reaction mixture with 1 M hydrochloric acid.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one.

  • Purify by recrystallization or column chromatography.

Discussion of the Intramolecular Aldol Route

This route offers the potential for a more convergent and step-economical synthesis. The Reformatsky-type reaction in the first step can be a milder alternative to the use of strong bases in the Dieckmann approach. However, the yields of the cyclization step can be variable and are often dependent on the specific substrate and reaction conditions.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route based on literature precedents and our in-house optimizations.

MetricDieckmann Condensation RouteIntramolecular Aldol Route
Overall Yield ~45-55%~40-50%
Number of Steps 22
Reagent Cost LowModerate
Reaction Conditions Harsh (strong base, anhydrous)Mild to Moderate
Scalability GoodModerate
Stereoselectivity Generally low without chiral auxiliariesSubstrate dependent

Conclusion and Future Outlook

Both the established Dieckmann condensation and the more modern intramolecular aldol cyclization represent viable pathways to the synthesis of 4-hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one. The choice of route will ultimately depend on the specific requirements of the research, including scalability, cost, and the need for stereocontrol.

The Dieckmann condensation remains a reliable and cost-effective method for accessing this scaffold on a larger scale. For more rapid and potentially milder access, particularly in the context of library synthesis for biological screening, the intramolecular aldol approach presents an attractive alternative.

Future research in this area should focus on the development of catalytic and enantioselective variations of these routes to provide access to chirally pure spiroketal lactones, which will be crucial for elucidating their structure-activity relationships and advancing their potential as therapeutic or agrochemical agents.

References

  • Dieckmann, W. Zur Kenntniss der Ringbildung. Ber. Dtsch. Chem. Ges.1894, 27, 102-103.
  • Schaefer, J. P.; Bloomfield, J. J.
  • Krzemińska, A. et al. Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. Anticancer Res.2017 , 37, 4897-4904.[6]

  • Zhao, J.-H. et al. 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. Acta Crystallogr. Sect. E Struct. Rep. Online2009, 65, o755.
  • Reddy, B. V. S. et al. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Org. Biomol. Chem.2014, 12, 7257-7260.
  • The Dieckmann Condens
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  • Nguyen, S. S. et al. Butenolide Synthesis from Functionalized Cyclopropenones. Org. Lett.2019 , 21, 8673-8678.[6]

  • Li, M. et al. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[12][13]deca-6,9-diene-3,8-dione Derivatives. Molecules2019 , 24, 936.[4][14]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. 2020 .[11]

  • He, L. et al. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules2021 , 26, 658.[5]

  • Reddy, B. V. S. et al. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry2014 , 12, 7257-7260.[15]

  • Chen, D. et al. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. J. Am. Chem. Soc.2020 , 142, 14358-14366.[16]

  • Zhao, J.-H.; Zhou, Y.; Zhu, G.-N.; Cheng, J.-L. 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online2009 , 65, o755.[1]

  • Butenolide synthesis. Organic Chemistry Portal.
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. BTEC Applied Science Level 3 - Unit 19 Assignment 2. 2021 .[17]

  • Ortuño, R. M. et al. General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. J. Org. Chem.1987 , 52, 2675-2679.[18]

  • Alonso, D.; Font, J.; Ortuño, R. M. 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magn. Reson. Chem.1993 , 31, 23-27.[19]

  • Li, M.; He, L.; Zhong, Q.; Zheng, S.; Wang, G. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[12][13]deca-6,9-diene-3,8-dione Derivatives. Molecules2019 , 24, 936.[14]

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  • Billups, W. E. et al. Synthesis of Oxaspiropentene. Org. Lett.1999 , 1, 115-116.[20]

  • El-Sawy, W. A. et al. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules2017 , 22, 133.[21]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-Hydroxy-1-oxa-spiro[4.5]dec-3-e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one. The protocols outlined below are designed to ensure the safety of all laboratory personnel and the integrity of your research by establishing a self-validating system of safe laboratory practices.

Hazard Identification and Risk Assessment

  • Harmful if swallowed [1][2][3]

  • Causes skin irritation [1][2][3][4]

  • Causes serious eye irritation [1][2][3][4]

  • May cause respiratory irritation [1][2][3]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure.[5] The following PPE is mandatory when handling 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one:

PPE Component Specifications Rationale
Gloves Chemically resistant, disposable, powder-free gloves (e.g., nitrile). Double gloving is recommended.Prevents skin contact and absorption.[5][6] Powder-free gloves are essential as the powder can absorb hazardous materials.[6]
Eye Protection ANSI Z87.1 approved safety goggles with side shields. A face shield should be worn over goggles when there is a splash hazard.Protects eyes from splashes and aerosols.[6][7]
Body Protection A long-sleeved, seamless laboratory coat or gown. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.Protects the skin on the body and arms from contamination.[6][8]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or for spill cleanup.[5]Prevents inhalation of the powder, which can cause respiratory irritation.[1][2]
Footwear Closed-toe shoes that fully cover the feet.Protects feet from spills.[7]

Operational Plan: A Step-by-Step Guide for Safe Handling

Adherence to a strict operational plan is critical for minimizing risk.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood.[1][3] This is the primary engineering control to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.[1][9]

Pre-Handling Procedures
  • Designated Area: Establish a designated area within the fume hood for handling the compound. This area should be clearly labeled.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies (e.g., spatulas, weigh boats, solvents, waste containers) are within the fume hood to avoid reaching in and out.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.[3]

Handling the Compound

The following workflow diagram illustrates the key steps for safely handling the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Fume Hood a->b c Weigh Compound b->c Begin work d Dissolve/Aliquot c->d e Decontaminate Surfaces d->e Complete work f Dispose of Waste e->f g Doff PPE f->g

Caption: Workflow for Safe Handling of 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[1]

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills (outside of a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the contaminated area.

    • Cleanup should only be performed by trained personnel.[10]

Disposal Plan

All waste generated from handling 4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one is considered hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[10]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[10]

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's licensed waste disposal contractor.[10]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.[2]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Call a poison control center or doctor immediately.[1]

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from strong oxidizing agents.[4]

  • Store locked up.[1]

References

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